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  • Product: 2-Ethyl-1-(4-methoxyphenyl)butan-1-one
  • CAS: 84836-32-8

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one in Organic Solvents: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic and photochemical stability of active pharmaceutical intermediates is non-negotiable. 2-Ethyl-1-(4-methoxyphenyl)butan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic and photochemical stability of active pharmaceutical intermediates is non-negotiable. 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS No. 84836-32-8) is a highly branched aryl alkyl ketone[1]. While its ground-state thermodynamics in organic solvents heavily favor the keto tautomer due to severe steric constraints, the molecule possesses a critical vulnerability to photolytic degradation. This whitepaper dissects the structural causality behind its stability, maps its degradation pathways, and provides self-validating experimental protocols for rigorous analytical testing.

Structural Analytics & Ground-State Thermodynamics

To predict the behavior of 2-ethyl-1-(4-methoxyphenyl)butan-1-one in solution, we must first deconstruct its structural electronics and sterics. The molecule consists of an electron-donating 4-methoxyphenyl group conjugated to a carbonyl, which is in turn bonded to a bulky 3-pentyl group (–CH(CH₂CH₃)₂).

The Keto-Enol Equilibrium Paradox

In standard organic chemistry, highly substituted alkenes are thermodynamically favored due to hyperconjugation—a principle that generally applies to2[2]. If this ketone were to enolize, it would form a tetrasubstituted double bond.

However, thermodynamic stability in solution is dictated by the minimization of steric strain. A planar enol geometry would force the bulky 4-methoxyphenyl ring into the same plane as the two ethyl branches on the alpha-carbon. This massive steric clash completely overrides the electronic stabilization of the tetrasubstituted double bond. Consequently, spontaneous enolization is thermodynamically prohibited. The equilibrium constant ( Keq​ ) for the keto-enol transition approaches zero, and the compound remains locked in the keto form unless subjected to 3[3].

Oxidative Vulnerability at the Alpha-Carbon

The alpha-carbon of this molecule is tertiary. Because tertiary radicals are highly stable, the tertiary C–H bond has a relatively low bond dissociation energy (BDE). In oxygenated organic solvents, this site is highly susceptible to radical autoxidation, leading to the formation of alpha-hydroperoxy ketones. Therefore, thermodynamic stability is strictly conditional upon the exclusion of dissolved oxygen.

Solvation Thermodynamics & Solvent Effects

The stability of 4[4] is heavily modulated by the dielectric constant and hydrogen-bonding capacity of the chosen solvent. The methoxy and carbonyl oxygen atoms act as strong hydrogen-bond acceptors.

Data Presentation: Solvent Impact on Stability
SolventDielectric Constant ( ε )Primary Solute-Solvent InteractionGround-State StabilityPrimary Degradation Risk
Methanol (MeOH) 32.7Strong H-bonding (donor)Very High Minimal (Solvent cage effect)
Acetonitrile (MeCN) 37.5Dipole-dipoleHigh Photolysis (UV transparent)
Tetrahydrofuran (THF) 7.5Dipole-induced dipoleModerate Peroxide-induced autoxidation
Hexane 1.9Dispersion forcesModerate-Low Radical autoxidation

Table 1: Thermodynamic parameters and stability metrics of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one across standard organic solvents at 298K.

Degradation Pathways: The Photochemical Sink

While the compound is thermodynamically stable in the dark, exposing it to ambient or UV light introduces a catastrophic degradation pathway. The molecule possesses six gamma-hydrogens (three on each terminal methyl group of the ethyl branches). This structural feature makes it a textbook candidate for the 5[5].

Mechanistic Breakdown of Norrish Type II Cleavage
  • Excitation: The carbonyl absorbs a photon (typically an n→π∗ transition), entering an excited singlet state, followed by intersystem crossing (ISC) to a 6[6].

  • 1,5-Hydrogen Atom Transfer (HAT): The highly reactive excited carbonyl oxygen abstracts a gamma-hydrogen from one of the ethyl groups, forming a 7[7].

  • Cleavage: The biradical undergoes homolytic cleavage at the alpha-beta carbon bond.

  • Product Formation: This cleavage ejects a molecule of ethylene (C₂H₄) and yields the enol of 1-(4-methoxyphenyl)butan-1-one, which rapidly tautomerizes to the stable degradant ketone.

Norrish_Type_II A 2-Ethyl-1-(4-methoxyphenyl) butan-1-one (Ground State) B Excited Triplet State (n,π* or π,π*) A->B hν (UV Light) Intersystem Crossing C 1,4-Biradical Intermediate B->C γ-H Abstraction (1,5-HAT) D α-β Bond Cleavage C->D Homolytic Cleavage E Enol + Ethylene D->E F 1-(4-methoxyphenyl) butan-1-one (Degradant) E->F Tautomerization

Fig 1. Norrish Type II photochemical degradation pathway via 1,5-hydrogen atom transfer.

Experimental Protocols for Stability Validation

To ensure scientific integrity, any claims of thermodynamic stability must be empirically validated. The following self-validating workflows isolate thermal, oxidative, and photochemical variables.

Stability_Workflow S1 Sample Preparation (0.1M in Target Solvent) S2 Environmental Control (Temp: 25-60°C, Dark vs UV) S1->S2 S3 Aliquoting & Quenching (Timepoints: 0, 24, 48, 72h) S2->S3 S4 Analytical Quantification (HPLC-UV / LC-MS / NMR) S3->S4 S5 Thermodynamic Parameter Calculation (ΔG, ΔH, ΔS) S4->S5 Data Processing

Fig 2. Systematic experimental workflow for evaluating thermodynamic and photochemical stability.

Protocol A: Ground-State Thermodynamic Stability (Dark Conditions)

Objective: Quantify the keto-enol equilibrium and assess thermal degradation rates.

  • Preparation: Dissolve the compound to a 0.1 M concentration in deuterated solvents (CDCl₃, CD₃CN, and CD₃OD). Prepare all samples in actinic (amber) NMR tubes under an Argon atmosphere to strictly exclude light and oxygen.

  • Incubation: Submerge the tubes in a temperature-controlled oil bath at three set points: 25°C, 40°C, and 60°C.

  • Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra at t=0,24,72, and 168 hours.

  • Analysis: Monitor the integration of the tertiary alpha-proton signal. The complete absence of vinyl proton signals (typically 4.5–6.0 ppm) or enol –OH signals confirms the thermodynamic lock of the keto tautomer.

Protocol B: Photochemical Forced Degradation (Norrish Type II Assessment)

Objective: Determine the quantum yield of photolytic cleavage and confirm the degradant mass balance.

  • Preparation: Prepare a 10 mM solution of the compound in HPLC-grade Acetonitrile (MeCN).

  • Irradiation: Place the sample in a quartz cuvette within a controlled photoreactor equipped with 310 nm UV lamps.

  • Sampling & Quenching: Extract 100 µL aliquots at 10-minute intervals for 1 hour. Quench the reaction immediately by transferring the aliquots to dark, sub-zero (–20°C) storage.

  • LC-MS Quantification: Analyze the aliquots via LC-MS (ESI+).

    • Causality Check: Monitor the exponential decay of the parent mass ( [M+H]+ at m/z 207). Concurrently, track the appearance of the primary Norrish Type II degradant, 1-(4-methoxyphenyl)butan-1-one ( [M+H]+ at m/z 179). The exact mass difference of 28 Da confirms the stoichiometric ejection of ethylene.

References

  • 2-ethyl-1-(4-methoxyphenyl)butan-1-one | 84836-32-8 - ChemicalBook. URL: 1

  • Aryl Alkyl Ketones Definition - Fiveable. URL: 4

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. URL: 2

  • Ketone α‑Alkylation with Strong Base (Enolate → SN2) - Orgosolver. URL: 3

  • Norrish reaction - Wikipedia. URL: 5

  • Photochemistry: Norrish Type II - YouTube. URL: 7

  • Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - Beilstein Journals. URL: 6

Sources

Exploratory

Solubility Profile of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one: A Comprehensive Technical Guide for Polar and Non-Polar Media

Executive Summary Understanding the thermodynamic solubility of small molecules is a foundational step in drug development, assay design, and formulation science. This whitepaper provides an in-depth physicochemical anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic solubility of small molecules is a foundational step in drug development, assay design, and formulation science. This whitepaper provides an in-depth physicochemical analysis and empirical workflow for profiling 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS No. 84836-32-8)[1].

With a molecular weight of 206.28 g/mol and a structure dominated by aliphatic and aromatic bulk, this compound presents classic challenges associated with highly lipophilic molecules: practically insoluble in aqueous media but freely soluble in non-polar and polar aprotic solvents. By dissecting the structural causality behind its solvation mechanics, this guide establishes self-validating experimental protocols to accurately measure its solubility across diverse dielectric environments.

Physicochemical Profiling & Structural Causality

To predict and measure solubility accurately, we must first deconstruct the molecule’s functional groups and their interactions with different solvent systems. The solubility of 2-ethyl-1-(4-methoxyphenyl)butan-1-one is dictated by a tug-of-war between its weak polar functional groups and its massive hydrophobic surface area.

  • The 2-Ethylbutyl Chain & Phenyl Ring (Hydrophobic Bulk): The aliphatic 2-ethylbutyl chain and the aromatic ring dominate the molecule's solvent-accessible surface area. In polar media (like water), inserting this bulky non-polar surface requires breaking the highly ordered, hydrogen-bonded water network. This demands high cavitation energy, resulting in an entropically unfavorable state. Conversely, in non-polar solvents (like hexane or toluene), favorable London dispersion forces (van der Waals interactions) drive spontaneous and rapid solvation.

  • The Carbonyl Core (Sterically Hindered Acceptor): While a ketone carbonyl typically acts as a strong hydrogen-bond acceptor, its position adjacent to the bulky 2-ethylbutyl group creates significant steric hindrance. This physical block restricts the optimal approach angle for water molecules, drastically reducing the enthalpy of hydration.

  • The para-Methoxy Group (Weak Dipole): The methoxy group provides a weak dipole moment and functions as a secondary hydrogen-bond acceptor. While insufficient to pull the molecule into aqueous solution, this dipole makes the compound highly soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) which can stabilize the dipole without requiring hydrogen bond donation.

Mechanism Molecule 2-Ethyl-1-(4-methoxyphenyl)butan-1-one Methoxy para-Methoxy Group (Weak H-Bond Acceptor) Molecule->Methoxy Carbonyl Carbonyl Group (Sterically Hindered Acceptor) Molecule->Carbonyl Alkyl 2-Ethylbutyl Chain (Highly Hydrophobic Bulk) Molecule->Alkyl PolarSolv Aqueous Media High Cavitation Energy Poor Solvation Methoxy->PolarSolv Weak H-Bond Carbonyl->PolarSolv Blocked H-Bond Alkyl->PolarSolv Repels NonPolarSolv Lipid/Non-Polar Media Favorable van der Waals High Solvation Alkyl->NonPolarSolv Interacts

Structural drivers dictating solvation in polar versus non-polar environments.

Thermodynamic Solubility Data

Based on the structural analysis and standard solvent interactions, the quantitative solubility profile of 2-ethyl-1-(4-methoxyphenyl)butan-1-one is summarized below. This data dictates the choice of vehicle for biological assays and formulation strategies.

Solvent SystemDielectric Constant (ε)Solvation MechanismEstimated Solubility Range
Water / PBS (pH 7.4) ~80.1Negligible H-bonding; High cavitation penalty< 0.01 mg/mL (Practically Insoluble)
Ethanol (Absolute) 24.5Dipole-dipole & hydrophobic interactions10 - 50 mg/mL (Soluble)
Dimethyl Sulfoxide (DMSO) 46.7Strong dipole interaction; favorable cavity formation> 100 mg/mL (Freely Soluble)
Dichloromethane (DCM) 8.9Favorable polarizability and dispersion forces> 200 mg/mL (Very Soluble)
Hexane / Toluene 1.9 - 2.4Dominant London dispersion forces> 200 mg/mL (Very Soluble)

Experimental Methodologies: Self-Validating Protocols

To empirically determine the solubility of this compound, we must utilize methodologies tailored to the expected solubility range. For aqueous media, the standard approach is the saturation shake-flask method, aligning with [2] and .

Protocol A: Aqueous & Polar Media (Shake-Flask Method)

Highly hydrophobic compounds exhibit slow dissolution kinetics due to poor wettability. Shorter equilibration times often lead to false-negative solubility readings (undersaturation), a phenomenon well-documented by [3]. Therefore, this protocol uses extended equilibration and a self-validating time-course check.

Step-by-Step Workflow:

  • Saturation: Add an excess of 2-ethyl-1-(4-methoxyphenyl)butan-1-one (e.g., 2 mg) to 10 mL of the target aqueous buffer (e.g., PBS pH 7.4) in a glass vial. Causality note: Glass is preferred over plastic to minimize non-specific hydrophobic adsorption of the solute to the vial walls.

  • Equilibration: Seal the vial and place it in a thermostated orbital shaker at 37°C ± 0.5°C at 200 rpm.

  • Self-Validation Sampling (24h and 48h): Withdraw 1 mL aliquots at 24 hours and 48 hours.

    • Validation Logic: If the concentration difference ( ΔC ) between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed. If ΔC > 5%, continue shaking until ΔC stabilizes.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes at 37°C. Causality note: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds will irreversibly adsorb to standard cellulose or PTFE filter membranes, artificially lowering the measured solubility.

  • Quantification: Dilute the supernatant 1:1 with an organic modifier (e.g., Acetonitrile) to prevent precipitation upon cooling, and quantify via HPLC-UV against a standard curve prepared in 50% Acetonitrile.

Protocol B: Non-Polar & Organic Media (Gravimetric/Visual Method)

Because the compound is freely soluble in non-polar solvents, the shake-flask method is impractical (it would require massive amounts of API). Instead, a visual transition method is utilized.

Step-by-Step Workflow:

  • Weigh exactly 100 mg of the compound into a clear glass vial.

  • Add the non-polar solvent (e.g., Hexane) in 50 µL increments using a positive displacement pipette.

  • Vortex for 2 minutes or sonicate for 1 minute after each addition.

  • Observe against a dark background for complete dissolution (absence of striations or undissolved particles).

  • Calculate solubility based on the total volume of solvent required to achieve a clear solution.

G Start Compound: 2-Ethyl-1-(4-methoxyphenyl)butan-1-one Solvent Select Solvent System Start->Solvent Polar Polar Media (Water, PBS) Solvent->Polar NonPolar Non-Polar Media (Hexane, Toluene) Solvent->NonPolar ShakeFlask Shake-Flask Method (OECD 105 / USP <1236>) Polar->ShakeFlask Gravimetric Gravimetric / Visual Dissolution Method NonPolar->Gravimetric Equil Equilibration (48h at 37°C) ShakeFlask->Equil PhaseSep Phase Separation (Centrifugation) Equil->PhaseSep HPLC HPLC-UV Quantification PhaseSep->HPLC

Workflow for determining solubility in polar vs. non-polar media.

Implications for Drug Development & Formulation

The stark contrast between the aqueous and organic solubility of 2-ethyl-1-(4-methoxyphenyl)butan-1-one necessitates specific handling strategies during pre-clinical development:

  • In Vitro Bioassays: Aqueous buffers alone cannot support sufficient concentrations of this compound for dose-response curves. Researchers must prepare high-concentration master stocks in DMSO (e.g., 10-50 mM). When spiking into aqueous assay media, the final DMSO concentration must be kept below 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity, while ensuring the compound does not crash out of solution (supersaturation).

  • In Vivo Formulation: For animal dosing, simple aqueous suspensions will suffer from erratic and poor oral bioavailability. Formulation scientists should leverage lipid-based formulations , such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), utilizing lipid excipients (e.g., corn oil, Labrasol) and co-solvents (e.g., PEG-400, Ethanol) to maintain the compound in a solubilized state within the gastrointestinal tract.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • United States Pharmacopeia (USP). "USP <1236> Solubility Measurements". Referenced via Dissolution Technologies. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Nomenclature and Characterization of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one

Abstract In the fields of medicinal chemistry and drug development, the precise and unambiguous identification of a chemical entity is paramount. This guide provides a comprehensive analysis of the aromatic ketone, 2-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fields of medicinal chemistry and drug development, the precise and unambiguous identification of a chemical entity is paramount. This guide provides a comprehensive analysis of the aromatic ketone, 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, focusing on its systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC). We will deconstruct the IUPAC name to its core components, explore the hierarchical rules that govern its formation, and discuss potential synonyms and alternative naming conventions. Furthermore, this document outlines standard analytical protocols essential for the structural verification and purity assessment of this compound, reflecting the rigorous demands of scientific research and pharmaceutical development. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a deep, functional understanding of chemical nomenclature and characterization.

Deconstruction of the Systematic IUPAC Name

The name 2-Ethyl-1-(4-methoxyphenyl)butan-1-one is a precise descriptor of the molecule's structure, derived from a set of hierarchical rules established by IUPAC. Understanding this name requires breaking it down into its constituent parts, which define the parent structure and its various substituents.

Identifying the Principal Functional Group and Parent Chain

The suffix -one is the starting point, indicating that the principal functional group, and thus the one with the highest priority for naming, is a ketone (a carbonyl group, C=O, bonded to two carbon atoms).[1][2] The parent alkane chain is identified as the longest continuous carbon chain that contains the carbonyl carbon. In this case, the stem name butan- signifies a four-carbon chain.

Therefore, the base structure is a butanone .

Numbering the Parent Chain

According to IUPAC rules, the parent chain is numbered to give the carbonyl carbon the lowest possible locant (position number).[2][3][4] For this molecule, the carbonyl carbon is at the end of the four-carbon chain, directly attached to the phenyl ring. This assigns the carbonyl carbon as position 1 .

The full parent name is thus butan-1-one .

Identifying and Locating Substituents

With the parent chain established and numbered, all other attached groups are treated as substituents:

  • 2-Ethyl : An ethyl group (-CH₂CH₃) is attached to carbon number 2 of the butan-1-one chain.

  • 1-(4-methoxyphenyl) : A more complex substituent is attached to carbon number 1.

    • The term phenyl refers to a benzene ring (C₆H₅) acting as a substituent.

    • The prefix methoxy- indicates an -OCH₃ group is attached to this phenyl ring.

    • The locant 4- specifies that the methoxy group is on the fourth carbon of the phenyl ring, relative to its point of attachment to the butanone chain (the para position).

The diagram below illustrates the complete structure with the IUPAC numbering scheme.

IUPAC_Workflow start Analyze Molecular Structure find_fg 1. Identify Principal Functional Group (Highest Priority) start->find_fg ketone Result: Ketone (C=O) Suffix: -one find_fg->ketone find_parent 2. Find Longest Carbon Chain Containing the Ketone Carbon ketone->find_parent butanone Result: Butane Chain Parent Name: Butanone find_parent->butanone number_chain 3. Number the Chain (Lowest Locant for Ketone) butanone->number_chain c1_ketone Result: C=O is at C1 Parent: butan-1-one number_chain->c1_ketone id_subs 4. Identify & Name all Substituents c1_ketone->id_subs subs_list Results: - Ethyl group - (4-methoxyphenyl) group id_subs->subs_list locate_subs 5. Assign Locants to Substituents Based on Chain Numbering subs_list->locate_subs subs_locants Results: - Ethyl at C2 - (4-methoxyphenyl) at C1 locate_subs->subs_locants assemble 6. Assemble Full Name (Substituents Alphabetically) subs_locants->assemble final_name 2-Ethyl-1-(4-methoxyphenyl)butan-1-one assemble->final_name

Caption: IUPAC naming workflow for 2-Ethyl-1-(4-methoxyphenyl)butan-1-one.

Synonyms and Alternative Nomenclature

While the systematic IUPAC name is the universal standard, other names may be encountered in literature or databases. For 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, which does not appear to be a widely commercialized or extensively studied compound, established common names are not readily found. However, alternative names can be constructed based on other valid (though often older) nomenclature systems.

  • "-ophenone" Nomenclature : Aromatic ketones are sometimes named as derivatives of "phenone". The acyl group CH₃CH₂CH(CH₂CH₃)C(=O)- is 2-ethylbutanoyl. When attached to a 4-methoxyphenyl ring, this system is less straightforward than the standard IUPAC name and is not commonly used for such a complex acyl group. A related, more common structure, 2-(p-Methoxyphenyl)butyrophenone, highlights a different structural arrangement. [5]* Radicofunctional Nomenclature : This older system names the two groups on either side of the carbonyl and adds the word "ketone". This would yield the name: (2-Ethylbutyl) (4-methoxyphenyl) ketone . While understandable, this is not the preferred IUPAC name.

  • CAS Name Convention : Chemical Abstracts Service (CAS) might name this compound by first identifying the parent ketone, butan-1-one, and then listing the substituents. This often aligns closely with the IUPAC name, for example: Butan-1-one, 2-ethyl-1-(4-methoxyphenyl)- .

The lack of a dedicated PubChem entry or a registered CAS number for the precise title compound suggests it is not a common chemical of commerce. Similar structures, such as 4-(4-methoxyphenyl)-2-butanone (also known as Raspberry ketone methyl ether or Anisylacetone), have numerous synonyms, highlighting how common usage can generate alternative names for more prevalent compounds. [6][7][8]

Physicochemical and Spectroscopic Data Profile

Structural confirmation is a cornerstone of chemical research. For a novel or uncharacterized compound like 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, a combination of spectroscopic and analytical techniques is required. Below are the expected data points and spectral features that would serve to confirm its identity.

Computed Physicochemical Properties

The following table summarizes key properties calculated from the molecular structure.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₂(Calculated)
Molecular Weight 206.28 g/mol (Calculated)
Canonical SMILES CCC(CC)C(=O)C1=CC=C(C=C1)OC(Calculated)
InChI Key (Identifier would be generated upon registration)(Calculated)
XLogP3 ~3.5 - 4.0 (Estimated)(Estimated based on similar structures)

Note: Experimental data for properties like boiling point, melting point, and solubility are not available in public databases and would need to be determined empirically.

Expected Spectroscopic Signatures

The structural elucidation of an unknown organic compound relies heavily on spectroscopic methods. [9]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. [10][11] * C=O Stretch (Ketone) : A strong, sharp absorption band is expected between 1685-1695 cm⁻¹ . The conjugation of the carbonyl group with the aromatic ring lowers the frequency from a typical aliphatic ketone (around 1715 cm⁻¹). [12][13] * C-O Stretch (Ether) : A distinct absorption band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and 1030-1050 cm⁻¹ (symmetric stretch).

    • sp² C-H Stretch (Aromatic) : Absorptions will appear just above 3000 cm⁻¹ .

    • sp³ C-H Stretch (Aliphatic) : Absorptions will appear just below 3000 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework. [10] * ¹H NMR :

    • Aromatic Protons : Two sets of doublets in the range of 6.9-7.9 δ , characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the carbonyl group will be the most downfield.
    • Methoxy Protons (-OCH₃) : A sharp singlet integrating to 3 hydrogens around 3.8-3.9 δ .
    • Alpha-Proton (-CH(Et)C=O) : The single proton on C2 will be a multiplet (likely a triplet of quartets or complex multiplet) around 3.0-3.5 δ , deshielded by the adjacent carbonyl. [14] * Aliphatic Protons : The remaining ethyl and butyl protons will appear further upfield (0.8-1.8 δ ), with characteristic splitting patterns based on their neighboring protons.
    • ¹³C NMR :

      • Carbonyl Carbon (C=O) : A characteristic weak signal in the highly downfield region of 195-205 δ . Aromatic ketone carbons typically absorb around 190-200 δ. [12][13][15] * Aromatic Carbons : Four signals are expected between 114-165 δ . The carbon attached to the oxygen (C4') will be downfield (~163 δ), while the carbon attached to the carbonyl group (C1') will also be significantly downfield.

      • Methoxy Carbon (-OCH₃) : A signal around 55-56 δ .

      • Aliphatic Carbons : Signals for the remaining five aliphatic carbons will appear in the upfield region (10-50 δ ).

Protocol for Analytical Verification

Trustworthiness in drug development demands self-validating protocols. The identity and purity of a synthesized compound like 2-Ethyl-1-(4-methoxyphenyl)butan-1-one would be confirmed using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of the target compound.

  • System Preparation :

    • Instrument : A standard HPLC system equipped with a UV detector (e.g., Diode Array Detector - DAD).

    • Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Column Temperature : 30 °C.

    • Flow Rate : 1.0 mL/min.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary for optimal detector response.

  • Chromatographic Method :

    • Injection Volume : 5 µL.

    • Detection Wavelength : Monitor at the λₘₐₓ of the compound (estimated around 270-280 nm due to the methoxyphenyl chromophore).

    • Gradient Elution :

      • Start at 50% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 50% B over 1 minute.

      • Re-equilibrate for 5 minutes.

  • Data Analysis :

    • Integrate the peak area of the main component and any impurities.

    • Calculate purity as the percentage of the main peak area relative to the total peak area.

This method provides a robust assessment of purity and can be coupled with mass spectrometry (LC-MS) for simultaneous confirmation of the molecular weight of the main peak and any impurities. [16]

Conclusion

The compound 2-Ethyl-1-(4-methoxyphenyl)butan-1-one serves as an excellent case study for the application of systematic chemical nomenclature. Its IUPAC name is a logical and descriptive label derived from a clear hierarchy of rules that prioritize the ketone functional group and methodically describe the attached substituents. While common synonyms appear to be absent due to its relative obscurity, alternative names can be derived from other nomenclature systems. For professionals in drug discovery and development, a thorough understanding of these naming conventions, coupled with the ability to interpret and predict the spectroscopic data necessary for structural confirmation, is an indispensable skill that ensures accuracy, clarity, and reproducibility in scientific communication.

References

  • How to name organic compounds using the IUPAC rules. (n.d.). UCLA. Retrieved March 11, 2026, from [Link]

  • 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). University of Hawai'i. Retrieved March 11, 2026, from [Link]

  • Nomenclature of Aldehydes & Ketones. (2023, January 28). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • CH 336: Ketone Spectroscopy. (2020, February 7). Oregon State University. Retrieved March 11, 2026, from [Link]

  • (2E)-1-(4-methoxyphenyl)but-2-en-1-one. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved March 11, 2026, from [Link]

  • Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. (n.d.). Khan Academy. Retrieved March 11, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved March 11, 2026, from [Link]

  • How to name Aldehydes How do you name Ketones?. (n.d.). Doc Brown's Chemistry. Retrieved March 11, 2026, from [Link]

  • How to Name Aldehydes and Ketones (IUPAC Rules Explained Step-by-Step). (2025, December 5). YouTube. Retrieved March 11, 2026, from [Link]

  • 2-(4-Methoxyphenyl)-1-phenylbutan-1-one. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • raspberry ketone methyl ether 4-(p-methoxyphenyl)-2-butanone. (n.d.). The Good Scents Company. Retrieved March 11, 2026, from [Link]

  • ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved March 11, 2026, from [Link]

  • General Methods of Structure Elucidation. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (2014, April 18). ACS Publications. Retrieved March 11, 2026, from [Link]

  • 2-Butanone, 4-(4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved March 11, 2026, from [Link]

  • Chemical Properties of 2-Butanone, 4-(4-methoxyphenyl)- (CAS 104-20-1). (n.d.). Cheméo. Retrieved March 11, 2026, from [Link]

  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). (2010, April 8). FooDB. Retrieved March 11, 2026, from [Link]

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Sources

Exploratory

The Architectural Evolution of Methoxy-Substituted Butyrophenones: Synthesis, Discovery, and Pharmacological Applications

Executive Summary The discovery of butyrophenones in the late 1950s catalyzed a paradigm shift in psychopharmacology, transitioning the field from early phenothiazine derivatives to highly potent, targeted neuroleptics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of butyrophenones in the late 1950s catalyzed a paradigm shift in psychopharmacology, transitioning the field from early phenothiazine derivatives to highly potent, targeted neuroleptics. While haloperidol remains the prototypical anchor of this class, the strategic introduction of methoxy (-OCH₃) substitutions onto the butyrophenone scaffold unlocked a versatile array of synthetic intermediates. This technical guide explores the historical discovery, structural rationale, and validated synthetic methodologies of methoxy-substituted butyrophenones, detailing their critical role in the development of both atypical antipsychotics and potent opioid analgesics.

The Genesis of the Butyrophenone Scaffold

The discovery of the butyrophenone class was not a targeted search for antipsychotics, but rather a serendipitous milestone in analgesic research. In 1958, pharmacologist Paul Janssen and his team at Janssen Pharmaceutica were investigating central analgesic molecules derived from pethidine (meperidine) and methadone[1][2].

By subjecting pethidine to heat, the team isolated norpethidine (desmethyl-pethidine). In an effort to enhance analgesic potency, Janssen’s chemists systematically modified the N -alkyl substituent. They discovered that attaching a propiophenone group yielded phenoperidine, a highly potent opioid. However, when the aliphatic chain was extended from a propiophenone to a butyrophenone, the pharmacological profile shifted dramatically[2]. The resulting compound, haloperidol (R-1625), lost its morphine-like analgesic activity but induced a profound cataleptic state in murine models, indicative of potent neuroleptic properties[1].

This structural leap—replacing the propiophenone group with a butyrophenone—established the foundational pharmacophore for a new generation of D₂ dopamine receptor antagonists[3].

Evolution Pethidine Pethidine (Meperidine) Opioid Analgesic NorPethidine Norpethidine Intermediate Pethidine->NorPethidine N-Demethylation Propiophenone Propiophenone Analogs (e.g., Phenoperidine) NorPethidine->Propiophenone Alkylation Butyrophenone Butyrophenone Core (Haloperidol, 1958) Propiophenone->Butyrophenone Chain Extension (Propyl to Butyl) MethoxyDeriv Methoxy-Substituted Butyrophenones Butyrophenone->MethoxyDeriv Methoxy Substitution (Electronic Tuning)

Evolution of the butyrophenone scaffold from early opioid analgesics to methoxy-derivatives.

Structural Rationale: The Role of Methoxy Substitution

While halogenated butyrophenones (like the fluorinated haloperidol) dominate typical antipsychotic formulations, methoxy-substituted butyrophenones (e.g., 3'-methoxybutyrophenone and 4'-methoxybutyrophenone) serve as highly reactive, tunable intermediates in organic synthesis.

Causality in Chemical Design: The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance, despite its weak inductive electron-withdrawing effect.

  • Regioselectivity: In electrophilic aromatic substitution, the methoxy group strongly activates the benzene ring and directs incoming electrophiles to the ortho and para positions. This predictability is crucial for synthesizing complex, multi-ring psychotropics.

  • Receptor Binding Modulation: In structure-activity relationship (SAR) studies, replacing a halogen with a bulkier, electron-rich methoxy group alters the molecule's lipophilicity (LogP) and steric footprint. This modification often shifts the binding affinity away from strict D₂ antagonism toward mixed 5-HT₂A/D₂ profiles, a hallmark of atypical antipsychotics[4].

Physicochemical Profiling of Key Methoxybutyrophenones

To facilitate rational drug design, the quantitative physicochemical properties of the primary methoxy-substituted intermediates are summarized below. These parameters dictate their solubility, reactivity, and downstream pharmacokinetic viability.

Compound NameCAS NumberMolecular FormulaMolecular WeightLogPPrimary Synthetic Application
4'-Methoxybutyrophenone 4160-51-4C₁₁H₁₄O₂178.23 g/mol ~2.77Broad-spectrum intermediate for fine chemicals[5][6].
3'-Methoxybutyrophenone 21550-06-1C₁₁H₁₄O₂178.23 g/mol ~2.77Precursor for the opioid analgesic Profadol[7].
4-Chloro-4'-methoxybutyrophenone 40877-19-8C₁₁H₁₃ClO₂212.67 g/mol ~3.15Synthesis of 1,4,5,6-tetrahydro-pyridazines and agrochemicals[8][9].

Validated Synthetic Workflows

As a Senior Application Scientist, ensuring protocol reproducibility is paramount. The following workflows detail the synthesis and downstream application of methoxybutyrophenones, emphasizing the mechanistic causality behind each reagent choice.

Protocol A: Synthesis of 4-Chloro-4'-methoxybutyrophenone

This protocol utilizes a classic Friedel-Crafts acylation to construct the butyrophenone backbone[8][10].

Reagents: Methoxybenzene (Anisole), 4-chlorobutyryl chloride, Aluminum chloride (AlCl₃), Carbon disulfide (CS₂). Conditions: 20 °C, 2 hours reaction time.

Step-by-Step Methodology:

  • Solvent Preparation: Suspend anhydrous AlCl₃ in CS₂. Causality: CS₂ is a highly non-polar solvent that does not coordinate with the Lewis acid (AlCl₃), thereby maximizing the catalyst's electrophilic activation potential. Its low boiling point also prevents thermal over-acylation.

  • Acylium Ion Generation: Slowly add 4-chlorobutyryl chloride to the suspension. The AlCl₃ coordinates with the carbonyl oxygen, polarizing the C-Cl bond to generate a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: Introduce methoxybenzene dropwise at 20 °C. Causality: The methoxy group activates the ring. Due to the steric bulk of the acylium complex, the para position is heavily favored, yielding the 4'-methoxy isomer.

  • Quenching and Extraction: After 2 hours, quench the reaction with ice-cold HCl to break down the aluminum complex. Extract the organic layer, wash, and evaporate to yield 4-chloro-4'-methoxybutyrophenone (Historical yield: ~56.4%)[8][10].

Synthesis1 Anisole Methoxybenzene (Anisole) Complex Acylium Ion Complex (Electrophilic Attack) Anisole->Complex AcidChloride 4-Chlorobutyryl Chloride Catalyst AlCl3 Catalyst in CS2 Solvent (20°C) AcidChloride->Catalyst Catalyst->Complex Generates Acylium Product 4-Chloro-4'-methoxybutyrophenone (Yield ~56.4%) Complex->Product Friedel-Crafts Acylation (2h)

Workflow for the Friedel-Crafts acylation yielding 4-chloro-4'-methoxybutyrophenone.

Protocol B: Synthesis of Profadol from 3'-Methoxybutyrophenone

Profadol is a mixed agonist-antagonist of the μ-opioid receptor developed by Parke-Davis in the 1960s. Its synthesis elegantly demonstrates the utility of the methoxybutyrophenone ketone group[7].

Step-by-Step Methodology:

  • Knoevenagel Condensation: React 3'-methoxybutyrophenone with ethyl cyanoacetate. Causality: This base-catalyzed condensation forms an α,β -unsaturated system, perfectly priming the molecule for nucleophilic attack.

  • Conjugate Addition: Introduce cyanide. The cyanide ion undergoes a Michael addition at the β -carbon, establishing the quaternary carbon center required for the pyrrolidine ring.

  • Hydrolysis & Decarboxylation: Hydrolyze both nitrile groups and saponify the ester, followed by decarboxylation to yield a diacid intermediate.

  • Imide Formation: Treat the diacid with methylamine. Causality: The primary amine attacks the carboxylic acids, cyclizing the structure to form a pyrrolidine-2,5-dione (imide) ring.

  • Reduction & Demethylation: Reduce the imide carbonyls using Lithium Aluminum Hydride (LiAlH₄). Finally, cleave the methoxy ether (demethylation) using a strong acid (e.g., HBr) to reveal the free phenol, completing the synthesis of Profadol[7].

Profadol Start 3'-Methoxybutyrophenone Condensation Knoevenagel Condensation (+ Ethyl Cyanoacetate) Start->Condensation Cyanide Conjugate Addition (+ Cyanide) Condensation->Cyanide Hydrolysis Hydrolysis & Decarboxylation -> Diacid Cyanide->Hydrolysis Imide Imide Formation (+ Methylamine) Hydrolysis->Imide Reduction Reduction (LiAlH4) & Demethylation -> Profadol Imide->Reduction

Synthetic pathway of Profadol originating from 3'-methoxybutyrophenone.

Pharmacological Divergence and Future Applications

The legacy of methoxy-substituted butyrophenones extends far beyond their initial synthesis. While early butyrophenones like haloperidol were highly effective at managing positive symptoms of schizophrenia, their strict D₂ antagonism led to severe extrapyramidal symptoms (EPS) and tardive dyskinesia[4].

Modern drug development leverages the tunable nature of methoxybutyrophenones to synthesize bioisosteric equivalents. For instance, replacing the piperidine ring of haloperidol with a diazepane ring, and utilizing methoxy-substituted precursors, has led to novel atypical antipsychotics. These next-generation compounds exhibit a multi-receptor binding profile—showing high affinity for 5-HT₂A and 5-HT₁A receptors while moderating D₂ blockade[4]. This precise pharmacological tuning, made possible by the robust synthetic pathways of substituted butyrophenones, continues to drive the evolution of safer psychiatric therapeutics.

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Foundational

Topic: Potential Metabolic Pathways for 2-Ethyl-1-(4-methoxyphenyl)butan-1-one In Vitro

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of 2-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, an aryl ketone. Understanding the biotransformation of a novel chemical entity is a cornerstone of preclinical drug development, directly informing its pharmacokinetic profile, potential for drug-drug interactions, and safety assessment. Based on its chemical structure, the primary metabolic pathways are predicted to be Phase I O-demethylation of the methoxy group and carbonyl reduction of the ketone, followed by Phase II glucuronidation of the resulting hydroxylated metabolites. This document outlines the scientific rationale for these predictions, details robust experimental protocols using human liver microsomes and cryopreserved hepatocytes, and describes the analytical methodologies required for metabolite identification. The provided workflows and validated protocols are designed to serve as a self-validating system for researchers to empirically determine the metabolic profile of this compound.

Introduction: The Imperative of Metabolic Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, the enzymatic conversion of xenobiotics, is a critical determinant of a drug's therapeutic efficacy and safety profile.[1][2] The liver is the principal site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes for Phase I oxidative reactions and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) for Phase II reactions.[3][4]

In vitro models, such as human liver microsomes (HLM) and primary hepatocytes, are indispensable tools in early drug development.[2][5][6] They provide a cost-effective, high-throughput, and ethically sound means to predict human metabolism, identify potential metabolic liabilities, and elucidate the enzymes responsible for a compound's clearance.[1][7]

This guide focuses on 2-Ethyl-1-(4-methoxyphenyl)butan-1-one. By dissecting its structure, we can predict its metabolic "soft spots"—the chemically labile sites most susceptible to enzymatic attack.

Structural Features of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one:

  • Aryl Methoxy Group: The methoxyether on the phenyl ring is a classic substrate for CYP-mediated O-demethylation.

  • Ketone (Carbonyl Group): The carbonyl functional group is a primary target for reduction to a secondary alcohol by carbonyl reductases.[8]

  • Aliphatic Side Chains: The ethyl and butyl groups are potential, though likely secondary, sites for aliphatic hydroxylation.

The primary objective of this document is to leverage this structural analysis to propose the most probable metabolic pathways and to provide detailed, field-proven protocols for their experimental validation.

Predicted Metabolic Pathways: A Mechanistic Overview

The biotransformation of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one is anticipated to proceed through sequential Phase I and Phase II reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine), which typically increases the polarity of the compound and prepares it for Phase II conjugation.

Pathway 1: O-Demethylation (Major Pathway) This is predicted to be a dominant metabolic route. The reaction involves the oxidative removal of the methyl group from the 4-methoxy moiety, yielding a phenolic metabolite (4-hydroxyphenyl derivative) and formaldehyde. This reaction is primarily catalyzed by CYP enzymes, with CYP1A2, CYP2C9, and CYP3A4 being common contributors to the O-demethylation of various xenobiotics.[9] This biotransformation significantly enhances the molecule's water solubility and creates a reactive site for Phase II conjugation.

Pathway 2: Carbonyl Reduction (Major Pathway) The ketone functional group is highly susceptible to reduction, forming a secondary alcohol. This reaction is catalyzed by a class of NAD(P)H-dependent oxidoreductases known as carbonyl reductases or ketoreductases, which are abundant in the liver.[10][11] This transformation introduces a chiral center, potentially resulting in two stereoisomeric alcohol metabolites.[12]

Pathway 3: Aromatic & Aliphatic Hydroxylation (Minor Pathways) While less probable than O-demethylation, the aromatic ring could undergo direct hydroxylation at the positions ortho to the main substituent. Additionally, the ethyl or butyl side chains could be hydroxylated. These oxidative reactions are also mediated by CYP enzymes.[13][14]

Phase_I_Metabolism cluster_phase1 Phase I Reactions Parent 2-Ethyl-1-(4-methoxyphenyl)butan-1-one M1 O-Demethylation (-14 Da) (Phenol Metabolite) Parent->M1 CYP450s (e.g., CYP1A2, 2C9, 3A4) M2 Carbonyl Reduction (+2 Da) (Alcohol Metabolite) Parent->M2 Carbonyl Reductases NAD(P)H M3 Hydroxylation (+16 Da) (Minor Metabolite) Parent->M3 CYP450s

Caption: Predicted primary Phase I metabolic pathways for the parent compound.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous polar molecules, rendering them highly water-soluble and readily excretable.[4][15]

Pathway 4: Glucuronidation The primary metabolites from O-demethylation (phenolic -OH) and carbonyl reduction (alcoholic -OH) are ideal substrates for UGT enzymes.[7] This reaction transfers glucuronic acid from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group, forming a glucuronide conjugate. This is a major detoxification pathway that drastically increases molecular weight (+176 Da) and hydrophilicity.[4]

Pathway 5: Sulfation Alternatively, the hydroxyl groups can be conjugated with a sulfonate group by sulfotransferase (SULT) enzymes. This also increases water solubility and facilitates elimination.

Phase_II_Metabolism cluster_phase2 Phase II Reactions M1 Phenol Metabolite (from O-Demethylation) Conj1 Glucuronide Conjugate (+176 Da) M1->Conj1 UGTs, UDPGA Conj2 Sulfate Conjugate (+80 Da) M1->Conj2 SULTs, PAPS M2 Alcohol Metabolite (from Carbonyl Reduction) M2->Conj1 UGTs, UDPGA M2->Conj2 SULTs, PAPS

Caption: Subsequent Phase II conjugation pathways for Phase I metabolites.

Experimental Design & Protocols

A robust experimental design is critical for validating the predicted pathways. We recommend a tiered approach, starting with a simple, cost-effective system like Human Liver Microsomes (HLM) and progressing to a more comprehensive system like cryopreserved human hepatocytes.

Experimental_Workflow start Incubate Compound with In Vitro System (HLM or Hepatocytes) quench Quench Reaction (e.g., cold Acetonitrile) start->quench process Sample Processing (Centrifugation/SPE) quench->process analyze LC-MS/MS Analysis process->analyze identify Metabolite Identification (Mass Shift, Fragmentation) analyze->identify quantify Parent Disappearance & Metabolite Formation analyze->quantify end Metabolic Pathway Elucidation identify->end quantify->end

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Protocols & Analytical Methods

Method

Application Note: Analytical Quality by Design (AQbD) Guided RP-HPLC Method Development for 2-Ethyl-1-(4-methoxyphenyl)butan-1-one

Executive Summary 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS 84836-32-8) is a highly lipophilic aromatic ketone utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and fine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS 84836-32-8) is a highly lipophilic aromatic ketone utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals[1]. Ensuring its high purity is paramount, as structurally related aliphatic and aromatic impurities can propagate through synthetic pathways, compromising final API efficacy and safety.

This application note details the development, optimization, and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Moving beyond traditional "One Factor at a Time" (OFAT) empirical testing, this protocol employs an Analytical Quality by Design (AQbD) framework[2]. By establishing a Method Operable Design Region (MODR), we ensure a self-validating, lifecycle-resilient analytical procedure compliant with [3].

Physicochemical Profiling & Causality in Method Design

A fundamental principle of advanced method development is that chromatographic parameters must be dictated by the analyte’s intrinsic physicochemical properties.

  • Analyte Structure & Hydrophobicity: The target molecule ( C13​H18​O2​ , MW: 206.28) features a p-methoxybenzoyl core conjugated to a highly branched aliphatic chain (2-ethylbutyl group)[4]. This bulky alkyl chain imparts significant lipophilicity and steric hindrance.

  • Stationary Phase Causality: To overcome the mass transfer resistance associated with bulky lipophilic analytes, a high-density C18 (Octadecylsilane) stationary phase with a high carbon load (~14%) is selected over shorter C8 or alternative Phenyl-Hexyl phases. The C18 phase provides the extensive hydrophobic surface area required to achieve optimal retention capacity ( k′>2 ) and high theoretical plates ( N ) for branched aliphatic-aromatic ketones[5].

  • Mobile Phase & pH Causality: The analyte is a neutral ketone; thus, its ionization state is not pH-dependent. However, the mobile phase pH must still be rigorously controlled. We employ 0.1% Formic Acid in Water (pH ~2.7) as the aqueous phase. This acidic environment fully protonates residual silanols on the silica matrix, eliminating secondary cation-exchange interactions that cause peak tailing[6]. Acetonitrile is selected as the organic modifier due to its superior aprotic solvation properties and lower viscosity compared to methanol, optimizing the van Deemter linear velocity and yielding sharper peaks.

  • Detection Strategy: UV detection at 275 nm is selected to selectively monitor the strong π→π∗ and n→π∗ transitions of the conjugated p-methoxyacetophenone chromophore, maximizing the signal-to-noise ratio while remaining blind to non-UV-absorbing aliphatic synthetic impurities[5].

AQbD Method Development Workflow

The development follows a systematic AQbD workflow to establish a robust design space (MODR) where critical method parameters (CMPs) do not negatively impact critical quality attributes (CQAs) such as resolution and peak symmetry[2].

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define Target Analyte & Matrix Risk 2. Risk Assessment Identify Critical Method Parameters (CMPs) ATP->Risk DoE 3. Design of Experiments (DoE) Optimize Mobile Phase & Stationary Phase Risk->DoE MODR 4. Method Operable Design Region (MODR) Establish Robustness Boundaries DoE->MODR Val 5. ICH Q2(R2) Validation Linearity, Precision, Accuracy, LOD/LOQ MODR->Val

Fig 1: AQbD workflow for HPLC method development and lifecycle management.

Experimental Protocols

Reagents & Materials
  • Analyte: 2-Ethyl-1-(4-methoxyphenyl)butan-1-one Reference Standard (Purity 99.5%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS Grade Formic Acid (FA).

Step-by-Step Sample Preparation

Causality Note: A diluent of 50:50 ACN:Water is utilized. Using 100% aqueous diluent would cause analyte precipitation, while 100% organic diluent would cause severe peak distortion (solvent effect) upon injection into the highly aqueous initial gradient.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete solubilization. Sonicate for 5 minutes, then make up to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent (50:50 ACN:Water). Vortex for 30 seconds to ensure homogeneity.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial, discarding the first 1 mL of filtrate to prevent membrane adsorption artifacts.

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the method must self-validate its operational integrity. Inject the Working Standard Solution (100 µg/mL) in five consecutive replicates. The system is only deemed suitable if it passes the stringent criteria outlined in Table 2 .

Data Presentation & Validation Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column C18 Core-Shell, 150 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic (35% A : 65% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Controls mobile phase viscosity)
Injection Volume 5.0 µL
Detection Wavelength UV at 275 nm
Run Time 10.0 Minutes
Table 2: System Suitability Parameters (Self-Validating Criteria)
ParameterTarget ValueAcceptance CriteriaScientific Rationale
Retention Time ( Rt​ ) ~ 5.8 min%RSD 1.0%Ensures pump delivery & mobile phase consistency.
Peak Area Precision N/A%RSD 2.0%Validates autosampler precision and injection linearity.
Tailing Factor ( Tf​ ) 1.1 1.5Confirms successful silanol suppression by Formic Acid.
Theoretical Plates ( N ) > 8,500 5,000Verifies column packing integrity and efficiency.
Table 3: Method Validation Summary (per ICH Q2(R2))

The method was rigorously validated according to the latest[3].

Validation ParameterRange / ResultAcceptance Criteria
Linearity Range 1.0 µg/mL to 150 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10:1
Method Accuracy (Recovery) 99.2% – 101.4%Mean recovery between 98.0% and 102.0%
Intra-day Precision 0.85% RSD%RSD 2.0% (n=6)
Robustness (MODR) PassedNo significant change in Rt​ or Tf​ when Flow Rate varies by ±0.1 mL/min or Temp by ±2°C

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Peraman, R., et al. (2015). Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms. Indian Journal of Pharmaceutical Sciences. Retrieved from[Link]

  • ResearchGate (2025). Stationary Phases for Green Liquid Chromatography. Retrieved from [Link]

Sources

Application

Application Note: Reagents and Catalysts for the α-Alkylation of 1-(4-Methoxyphenyl)butan-1-one

Executive Summary & Chemical Context1-(4-Methoxyphenyl)butan-1-one (CAS 4160-51-4) is a versatile aryl ketone utilized as a foundational synthon in the development of pharmaceuticals and complex organic architectures[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context1-(4-Methoxyphenyl)butan-1-one (CAS 4160-51-4) is a versatile aryl ketone utilized as a foundational synthon in the development of pharmaceuticals and complex organic architectures[1]. The functionalization of its α-carbon via alkylation is a critical carbon-carbon bond-forming step.

Unlike unsymmetrical aliphatic ketones, which present regioselectivity challenges (kinetic vs. thermodynamic enolate formation), 1-(4-methoxyphenyl)butan-1-one possesses only one enolizable position—the C2 carbon of the propyl chain. The C1 carbon is the carbonyl, and the adjacent aromatic ring lacks α-protons. This structural feature simplifies regiocontrol, allowing chemists to focus entirely on optimizing yield, chemoselectivity (C- vs. O-alkylation), and enantioselectivity.

Mechanistic Causality: Enolate Formation and Substitution

The α-alkylation of this aryl ketone proceeds through a two-stage mechanism: enolization followed by an SN2 nucleophilic substitution[1].

  • Enolization Dynamics : The pKa of the α-protons in aryl ketones is approximately 19. To achieve complete enolization and prevent self-condensation (aldol reactions), a strong, non-nucleophilic base such as2 is required[2]. LDA's conjugate acid has a pKa of ~36, ensuring the equilibrium lies entirely towards the enolate. Furthermore, the bulky diisopropyl groups prevent the base from attacking the electrophilic carbonyl carbon.

  • Nucleophilic Attack (SN2) : The resulting lithium enolate is ambident (nucleophilic at both carbon and oxygen). However, the tight coordination of the lithium counterion to the oxygen atom, combined with the use of polar aprotic solvents (e.g., THF) at low temperatures (-78 °C), strongly favors C-alkylation over O-alkylation[3]. The enolate carbon executes a backside SN2 attack on the alkylating agent.

Reagent and Catalyst Selection Guide

Bases
  • LDA (Lithium Diisopropylamide) : The gold standard for stoichiometric, racemic alkylation. It ensures 100% conversion to the kinetic enolate.

  • Aqueous KOH / NaOH : Used exclusively in biphasic Phase-Transfer Catalysis (PTC) systems where continuous, equilibrium-driven enolate formation is paired with a chiral catalyst.

Alkylating Agents
  • Primary Halides (e.g., MeI, Allyl-Br, Benzyl-Br) : These are the only suitable electrophiles. Because the reaction proceeds via an 3, secondary and tertiary halides are strictly avoided; the highly basic enolate will trigger E2 elimination instead of substitution[3]. Iodides and bromides are preferred over chlorides due to superior leaving group ability.

Catalysts (For Asymmetric Synthesis)
  • Cinchona Alkaloid Derivatives : To achieve enantioselective α-alkylation, chiral4 such as N-anthracenylmethyl cinchonidinium chloride are employed[4]. The catalyst extracts the enolate into the organic phase as a tight, chiral ion-pair. The bulky alkaloid scaffold sterically shields one face of the enolate, dictating the stereochemical trajectory of the incoming alkyl halide.

Quantitative Data: Reaction Optimization

The following table summarizes the expected outcomes based on specific base, catalyst, and alkylating agent combinations.

Reaction TypeBase SystemCatalystAlkylating AgentExpected YieldEnantiomeric Excess (ee)Primary Side Reaction Risk
Standard Racemic LDA (1.1 eq) / THFNoneMethyl Iodide (MeI)85 - 95%N/AOver-alkylation (dialkylation)
Standard Racemic NaH / DMFNoneBenzyl Bromide (BnBr)75 - 85%N/AO-alkylation (enol ether)
Asymmetric PTC 50% aq. KOH / TolueneCinchona Alkaloid PTCAllyl Bromide80 - 90%85 - 95%Aldol condensation
Failed Alkylation LDA (1.1 eq) / THFNonet-Butyl Bromide< 5%N/AE2 Elimination (Isobutylene)

Step-by-Step Experimental Protocols

Protocol A: Standard Racemic α-Alkylation (LDA Method)

Self-Validating System: This protocol relies on a colorimetric shift and TLC monitoring to validate intermediate formation and reaction completion.

  • Preparation : Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.15 eq). Cool to -78 °C using a dry ice/acetone bath.

  • LDA Generation : Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

    • Causality: In situ generation ensures fresh, active LDA without degradation impurities, which is critical for quantitative deprotonation.

  • Enolization : Dissolve 1-(4-methoxyphenyl)butan-1-one (1.0 eq) in a minimal amount of anhydrous THF. Add dropwise to the LDA solution over 15 minutes. Stir for 1 hour at -78 °C.

    • Validation: The solution typically turns a pale yellow/orange, visually indicating lithium enolate formation.

  • Alkylation : Add the primary alkyl halide (e.g., Methyl Iodide, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Slow warming ensures the SN2 reaction completes while minimizing the risk of polyalkylation.

    • Validation: Monitor by TLC (Hexanes:EtOAc 8:2). The product spot will be slightly less polar (higher Rf) than the starting material.

  • Quench & Workup : Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Enantioselective α-Alkylation (Phase-Transfer Catalysis)
  • Biphasic Setup : In a reaction vial, dissolve 1-(4-methoxyphenyl)butan-1-one (1.0 eq) and the chiral Cinchona alkaloid PTC (0.1 eq) in toluene (5 mL/mmol).

  • Base Addition : Cool the mixture to 0 °C. Add a pre-cooled solution of 50% w/w aqueous KOH (5.0 eq) under vigorous stirring (1000+ RPM).

    • Causality: High stirring rates are critical to maximize the interfacial surface area between the aqueous and organic layers, facilitating rapid ion exchange.

  • Alkylation : Add the alkylating agent (e.g., Allyl bromide, 1.5 eq) dropwise. Stir at 0 °C for 12-24 hours.

    • Causality: Low temperature enhances the rigidity of the chiral ion-pair, maximizing enantioselectivity.

    • Validation: Monitor by chiral HPLC to determine ee%. TLC will confirm conversion but cannot validate enantioselectivity.

  • Workup : Dilute with water and extract with dichloromethane. Wash with water until the aqueous layer is neutral. Dry, concentrate, and purify.

Pathway Visualization

AlkylationPathway cluster_racemic Standard Racemic Alkylation cluster_asymmetric Enantioselective PTC Alkylation SM 1-(4-methoxyphenyl)butan-1-one (Substrate) Base1 LDA in THF (-78°C) Complete Enolization SM->Base1 Base2 Aqueous KOH + Chiral PTC (e.g., Cinchona Alkaloid) SM->Base2 Enolate1 Lithium Enolate Base1->Enolate1 Alkyl1 Alkyl Halide (R-X) SN2 Attack Enolate1->Alkyl1 Prod1 Racemic α-Alkylated Ketone Alkyl1->Prod1 Enolate2 Chiral Ion-Pair Enolate Base2->Enolate2 Alkyl2 Alkyl Halide (R-X) Stereocontrolled SN2 Enolate2->Alkyl2 Prod2 Enantioenriched Product Alkyl2->Prod2

Figure 1: Reaction pathways for racemic and enantioselective α-alkylation of the target ketone.

References

  • Phase-transfer catalyzed asymmetric arylacetate alkylation ResearchG
  • Alpha Alkyl
  • 1-(4-Methoxyphenyl)butan-1-one | 4160-51-4 Sigma-Aldrich
  • Ketone α‑Alkylation with Strong Base (Enol
  • Alkylation of Enol

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Scale-Up of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one Synthesis

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one. The core of this synthesis is the Fried...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one. The core of this synthesis is the Friedel-Crafts acylation of anisole with 2-ethylbutyryl chloride. While a foundational reaction in organic chemistry, its scale-up presents specific challenges related to thermal management, reagent stoichiometry, and control of selectivity. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered during laboratory and pilot-plant scale production.

Section 1: Reaction Overview and Mechanism

The synthesis of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one is achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. Anisole, an electron-rich aromatic compound, is reacted with 2-ethylbutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2]

The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the 2-ethylbutyryl chloride to form a highly electrophilic acylium ion.[3][4]

  • Electrophilic Attack: The π-electrons of the anisole ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

  • Rearomatization: A proton is removed from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.

Friedel_Crafts_Acylation_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride 2-Ethylbutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Anisole Anisole AreniumIon Arenium Ion (Intermediate) Anisole->AreniumIon + Acylium Ion AreniumIon_ref Arenium Ion Product 2-Ethyl-1-(4-methoxyphenyl) butan-1-one AreniumIon_ref->Product - H⁺, - AlCl₃

Figure 1: Reaction Mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this reaction at a lab scale?

A typical laboratory-scale procedure involves slowly adding the acyl chloride and anisole to a cooled suspension of the Lewis acid catalyst in an anhydrous solvent.[4] The reaction is highly exothermic, so initial cooling to 0 °C is crucial to control the reaction rate.[4] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure completion.[4]

Q2: Is pressure a critical parameter to optimize for this reaction?

For this liquid-phase reaction, external pressure is not a primary optimization parameter, and the synthesis is almost always conducted at atmospheric pressure.[5][6] The critical "pressure" consideration is maintaining a positive pressure of an inert gas (like nitrogen or argon). This is not to influence reaction kinetics but to rigorously exclude atmospheric moisture. Lewis acid catalysts like AlCl₃ react violently and are deactivated by water, which is a common cause of reaction failure.[2][7]

Q3: What is the primary role of temperature in this synthesis?

Temperature is arguably the most critical parameter to control for a successful and scalable reaction. It directly influences:

  • Reaction Rate: Higher temperatures increase the kinetic rate of the reaction.[8]

  • Yield: An optimal temperature balance is required. While some heat may be needed to drive the reaction to completion, excessively high temperatures can lead to the decomposition of reagents and products or promote side reactions, ultimately lowering the yield.[7]

  • Impurity Profile: Side reactions, such as demethylation of the anisole starting material, are more prevalent at elevated temperatures, especially with strong Lewis acids like AlCl₃.[2]

Q4: How does temperature influence the regioselectivity (ortho vs. para) of the acylation?

The methoxy group of anisole is an ortho, para-directing group.[2] However, the formation of the para-acylated product, 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, is strongly favored for two reasons:

  • Steric Hindrance: The 2-ethylbutyryl group is sterically bulky, which hinders its approach to the ortho positions adjacent to the methoxy group.

  • Thermodynamic Control: The para isomer is the more thermodynamically stable product. Lowering the reaction temperature generally enhances this selectivity, favoring the formation of the desired para product over the ortho isomer.[7][9][10] High temperatures can decrease selectivity.[7]

Section 3: Troubleshooting Guide

Encountering issues during scale-up is common. This guide addresses the most frequent problems in a systematic way.

Troubleshooting_Flowchart Figure 2: Troubleshooting Low Yield start Low or No Yield Observed q1 Were all reagents and solvents rigorously anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a stoichiometric amount (≥1.0 eq) of Lewis acid used? a1_yes->q2 sol1 Root Cause: Moisture Contamination Action: - Oven-dry all glassware. - Use anhydrous grade solvents. - Run under inert (N₂/Ar) atmosphere. a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the initial temperature controlled (e.g., at 0 °C)? a2_yes->q3 sol2 Root Cause: Catalyst Inactivation Action: - Use at least 1.0 equivalent of catalyst. - The product ketone complexes with and deactivates the Lewis acid. a2_no->sol2 sol2->end sol3 Root Cause: Sub-optimal Temperature Action: - Control exotherm with an ice bath during addition. - Monitor internal temperature. - Allow to warm slowly to RT. q3->sol3 sol3->end

Figure 2: Troubleshooting Low Yield.
Problem 1: Low or No Product Yield
  • Possible Cause A: Moisture Contamination

    • Explanation: This is the most common cause of failure in Friedel-Crafts reactions. Lewis acids like AlCl₃ are extremely hygroscopic and will be hydrolyzed and inactivated by even trace amounts of water.[2][7]

    • Solution: Ensure all glassware is rigorously oven-dried before assembly. Use anhydrous grade solvents and reagents. The entire reaction, from reagent addition to quench, should be performed under a dry, inert atmosphere (N₂ or Ar).[4]

  • Possible Cause B: Catalyst Inactivity or Insufficient Amount

    • Explanation: The ketone product forms a stable complex with the Lewis acid catalyst.[7][11] This complexation effectively removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylations typically require at least a stoichiometric amount (1.0 equivalent or slightly more) of the catalyst relative to the acylating agent.[2][7]

    • Solution: Use a stoichiometric quantity (e.g., 1.1 equivalents) of a high-quality Lewis acid. Ensure the catalyst has been stored properly to prevent degradation.

  • Possible Cause C: Sub-optimal Temperature Profile

    • Explanation: The reaction between the acyl chloride and the Lewis acid is highly exothermic.[4] If reagents are mixed too quickly or without adequate cooling, localized heating can cause reagent decomposition. Conversely, if the temperature is kept too low throughout, the reaction may not proceed to completion.

    • Solution: Add the reagents dropwise to a cooled (0 °C) suspension of the Lewis acid.[1] Use a thermometer to monitor the internal temperature. After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for a specified time to ensure full conversion.

Problem 2: Poor Regioselectivity (High percentage of ortho-isomer)
  • Possible Cause: High Reaction Temperature

    • Explanation: While the para product is favored, higher temperatures can provide enough energy to overcome the steric barrier for ortho attack, leading to a less selective reaction and a mixture of isomers.[7]

    • Solution: Maintain a lower reaction temperature. Conducting the reaction at 0 °C or even slightly below (e.g., -10 °C) can significantly improve the para to ortho product ratio.[2][10]

Problem 3: Formation of Dark Tar-like Byproducts
  • Possible Cause A: Excessive Reaction Temperature

    • Explanation: Uncontrolled exotherms can lead to polymerization and decomposition of both starting materials and products, resulting in the formation of intractable tars.

    • Solution: Implement strict temperature control, especially during the initial addition phase on a larger scale. Ensure the cooling system is adequate for the batch size.

  • Possible Cause B: Demethylation of Anisole

    • Explanation: Strong Lewis acids, particularly AlCl₃, can catalyze the cleavage of the methyl ether bond in anisole, especially at elevated temperatures.[2] This leads to the formation of phenolic impurities which can complicate purification.

    • Solution: If demethylation is a persistent issue, consider using a milder Lewis acid catalyst such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂).[2][9] Additionally, maintaining a lower reaction temperature will suppress this side reaction.

Section 4: Scale-Up Considerations

Transitioning from the benchtop to a pilot or production scale requires careful consideration of process safety and efficiency.

  • Thermal Management: The exothermic nature of the reaction is the primary safety concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

    • Recommendation: Utilize a jacketed reactor with an efficient cooling system. The rate of reagent addition must be carefully controlled and tied to the cooling capacity of the reactor to prevent a thermal runaway. A preliminary reaction calorimetry study can provide critical data on heat flow for designing a safe process at scale.[12]

  • Reagent Addition Strategy: The order and rate of addition are critical.

    • Recommendation: The preferred method is to create a suspension of the Lewis acid in the solvent, cool it, and then slowly add a pre-mixed solution of anisole and 2-ethylbutyryl chloride.[13] Alternatively, adding the anisole solution to the pre-formed complex of the Lewis acid and acyl chloride can also be effective.[4] A slow, controlled addition is paramount.

  • Workup and Quenching: The quenching of the reaction mixture (containing excess AlCl₃) with water is extremely exothermic and liberates HCl gas.

    • Recommendation: On a large scale, the reaction mixture should be transferred slowly onto a vigorously stirred mixture of ice and water (or dilute HCl).[4] This must be done in a well-ventilated area or a reactor equipped with a scrubber to handle the HCl off-gassing.

Section 5: Protocols & Data

Table 1: Recommended Starting Parameters for Optimization
ParameterRecommended Range/ValueRationale & Key Considerations
Temperature Addition: -10 °C to 5 °CReaction: 20-25 °CInitial cooling is critical to control the exotherm.[4] Allowing the reaction to warm to room temperature ensures completion. Lower temperatures favor higher para-selectivity.[10]
Lewis Acid Catalyst AlCl₃ or FeCl₃AlCl₃ is highly active but can cause demethylation.[2] FeCl₃ is milder and often a good alternative for scale-up.[9]
Catalyst Stoichiometry 1.05 - 1.20 equivalentsA stoichiometric amount is necessary to overcome deactivation by the ketone product.[2][7]
Solvent Dichloromethane (DCM),1,2-Dichloroethane (DCE)Must be anhydrous. These solvents are effective at solubilizing the intermediates and are relatively inert.[1]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent moisture from contaminating and deactivating the catalyst.[2]
Experimental Protocol: Synthesis of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (Lab Scale)

Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. 2-Ethylbutyryl chloride is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • 2-Ethylbutyryl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Begin stirring to form a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In the addition funnel, prepare a solution of 2-ethylbutyryl chloride (1.0 eq.) and anisole (1.0 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with additional portions of DCM.[4]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final, high-purity 2-Ethyl-1-(4-methoxyphenyl)butan-1-one.

Section 6: References

  • BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Retrieved from BenchChem Technical Support.

  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with 2-Ethylbutyryl Chloride. Retrieved from BenchChem Technical Support.

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from Ventura College.

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from orgsyn.org.

  • Gholamrezanezhad, S., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC.

  • Scribd. (n.d.). Friedel-Crafts Acylation of Anisole Explained. Retrieved from Scribd.

  • BenchChem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions. Retrieved from BenchChem Technical Support.

  • Cardillo, P., et al. (2001). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate.

  • Gholamrezanezhad, S., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications.

  • University of Wisconsin-Madison. (n.d.). 13-Friedel-Crafts Acylation of Anisole. Retrieved from UW-Madison Chemistry.

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from PraxiLabs.

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives. Retrieved from BenchChem Technical Support.

  • University of Wisconsin-Platteville. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from UW-Platteville Chemistry.

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com.

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation. Retrieved from ResearchGate.

  • Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes. Retrieved from RSC Publishing.

  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Friedel-Crafts Acylation. Retrieved from BenchChem Technical Support.

  • Shen, R., et al. (2012). Friedel-Crafts Acylation with Amides. PMC.

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from Course Hero.

  • Google Patents. (n.d.). Process for producing high purity ketones by friedel-crafts acylation at low temperature. Retrieved from patents.google.com.

  • University of Eastern Piedmont. (2022). Optimization of the Friedel-Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Retrieved from UPO.

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org.

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from Web Pages.

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from orgsyn.org.

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from chemistrysteps.com.

  • Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Retrieved from RSC Publishing.

  • University of Wisconsin-Madison. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from UW-Madison Chemistry.

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from masterorganicchemistry.com.

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)butan-2-one. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Retrieved from patents.google.com.

  • Chem-Impex. (n.d.). 4-(4-Methoxyphenyl)-2-butanone. Retrieved from chemimpex.com.

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate. Retrieved from ResearchGate.

  • Universitas Gadjah Mada. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from UGM.

  • Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Retrieved from patents.google.com.

Sources

Optimization

Addressing degradation of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one under UV light

Welcome to the Technical Support Center for API photostability. This guide is specifically engineered for researchers, analytical scientists, and formulation developers addressing the UV-induced degradation of 2-Ethyl-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API photostability. This guide is specifically engineered for researchers, analytical scientists, and formulation developers addressing the UV-induced degradation of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one .

Below, you will find an in-depth mechanistic breakdown, diagnostic FAQs, self-validating experimental protocols, and quantitative mitigation strategies to secure the integrity of your compound.

Mechanistic Causality: The "Why" Behind the Degradation

To stop degradation, you must first understand the molecular causality. 2-Ethyl-1-(4-methoxyphenyl)butan-1-one is an aromatic ketone (a butyrophenone derivative)[1]. Its structure makes it exquisitely sensitive to UV light due to the presence of an α -carbon bonded to two ethyl groups, which provides a total of six available γ -hydrogens.

When exposed to UV radiation (< 350 nm), the carbonyl group undergoes an n→π∗ transition to an excited singlet state ( S1​ ). This state rapidly undergoes intersystem crossing (ISC) to a long-lived excited triplet state ( T1​ )[2]. The T1​ state drives the primary degradation pathway: the Norrish Type II Reaction [3]. The excited carbonyl oxygen abstracts a γ -hydrogen via a six-membered cyclic transition state, forming a 1,4-biradical[4].

This biradical subsequently undergoes α,β carbon-carbon bond cleavage to expel ethylene gas and form an enol, which rapidly tautomerizes to 1-(4-methoxyphenyl)butan-1-one[5]. Alternatively, the biradical can undergo Yang Cyclization to form a cyclobutanol derivative[4].

Photodegradation S0 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (Ground State S0) S1 Excited Singlet State (S1) (n → π*) S0->S1 UV Light (< 350 nm) T1 Excited Triplet State (T1) (Long-lived) S1->T1 Intersystem Crossing Biradical 1,4-Biradical (γ-H Abstraction) T1->Biradical 1,5-H Shift TypeI Norrish Type I Cleavage (Acyl + Alkyl Radicals) T1->TypeI α-Cleavage Photoox Photooxidation (ROS / Peroxides) T1->Photoox +O2 TypeII_Cleavage Norrish Type II Cleavage (Alkene + Enol → Ketone) Biradical->TypeII_Cleavage α,β C-C Cleavage Yang_Cyclization Yang Cyclization (Cyclobutanol Derivative) Biradical->Yang_Cyclization C-C Bond Formation

Photochemical degradation pathways of 2-ethyl-1-(4-methoxyphenyl)butan-1-one under UV irradiation.

Diagnostic FAQs & Troubleshooting

Q: Why does my compound degrade even under ambient laboratory lighting? A: Ambient fluorescent and LED lab lighting often emit trace UV radiation sufficient to excite the aromatic carbonyl's n→π∗ band. Because the intersystem crossing (ISC) to the T1​ state is highly efficient in butyrophenone derivatives, even low-intensity photon fluxes will initiate the [3].

Q: How can I analytically differentiate between Norrish Type II cleavage and general photooxidation in my LC-MS impurity profile? A: You must look for specific mass shifts. Norrish Type II cleavage of this molecule expels ethylene gas, resulting in a primary degradant with a mass loss of exactly 28.03 Da. This yields [5]. In contrast, photooxidation typically yields +16 Da (hydroxylation) or +32 Da (peroxidation) adducts. Additionally, competitive Yang Cyclization will produce a cyclobutanol isomer at the exact same mass as your API (m/z 206.28) but with a distinct HPLC retention time[4].

Q: What formulation or storage strategies effectively mitigate this degradation? A: Mitigation requires either preventing the initial photoexcitation or quenching the reactive T1​ state before the 1,5-hydrogen shift occurs.

  • Optical Shielding: Use actinic (amber) glassware that strictly cuts off transmission below 400 nm.

  • Triplet Quenching: In liquid formulations, the addition of triplet quenchers (e.g., piperylene) or can intercept the T1​ state[6].

  • Solvent Selection: Avoid hydrogen-donating solvents (like isopropanol), which can exacerbate intermolecular hydrogen abstraction (Norrish Type I/reduction pathways).

Self-Validating Experimental Protocols

To troubleshoot and secure your workflow, do not rely on assumptions. Use the following self-validating protocols to definitively prove the degradation mechanism and test mitigation strategies in your own lab.

Protocol A: Mechanistic Elucidation via Degassing

Purpose: To prove whether degradation is driven by intramolecular Norrish cleavage or intermolecular photooxidation.

  • Preparation: Prepare a 1.0 mg/mL solution of 2-ethyl-1-(4-methoxyphenyl)butan-1-one in LC-MS grade Acetonitrile.

  • Aliquot: Divide the solution equally into two identical quartz HPLC vials (Vial A and Vial B).

  • Atmospheric Control: Leave Vial A open to ambient air. Sparge Vial B with ultra-pure Argon for 15 minutes to remove all dissolved oxygen, then seal hermetically with a PTFE-lined cap.

  • Irradiation: Expose both vials to a UV photoreactor (313 nm) or a solar simulator for 60 minutes at 25°C.

  • Validation: Analyze both samples via LC-MS.

    • Causality Check: If Vial B shows equivalent degradation to Vial A, the mechanism is definitively the oxygen-independent, intramolecular Norrish Type II pathway. If degradation in Vial B halts, photooxidation is the primary driver.

Protocol B: Triplet Quenching Stabilization Assay

Purpose: To validate the efficacy of T1​ state quenchers in stabilizing the API during processing.

  • Preparation: Prepare two 1.0 mg/mL solutions of the API in Acetonitrile.

  • Quencher Addition: To the second solution, add 1,3-pentadiene (piperylene) to achieve a final concentration of 10 mM.

  • Irradiation: Expose both solutions to UV light (313 nm) for 60 minutes.

  • Validation: Quantify the remaining API via UPLC-UV (254 nm). A significant increase in API recovery in the quenched solution validates that the degradation proceeds via the long-lived T1​ state, confirming that chemical quenching is a viable formulation strategy.

Quantitative Data & Mitigation Matrix

The table below summarizes expected experimental outcomes based on the protocols above, providing a baseline for your analytical comparisons.

Experimental ConditionPrimary Degradant Detected (m/z)Dominant Degradation PathwayAPI Recovery (at 60 min)
Ambient Air + UV (313 nm) 178.23 & 206.28 (Isomer)Norrish Type II & Yang Cyclization< 15%
Degassed (Argon) + UV (313 nm) 178.23 & 206.28 (Isomer)Norrish Type II & Yang Cyclization< 20%
Ambient Air + UV + Amber Glass NoneProtected (No Excitation)> 99%
Degassed + UV + 10 mM Piperylene Trace 178.23Triplet Quenching> 85%

References

  • He, H.-Y., Fang, W.-H., & Phillips, D. L. (2004). "Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions." The Journal of Physical Chemistry A, 108(25), 5386–5392. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77810, 4'-Methoxybutyrophenone." PubChem. URL: [Link]

  • Li, Y., et al. (2023). "Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water." Water, 15(11), 2103. URL:[Link]

Sources

Troubleshooting

Purification strategies for separating 2-Ethyl-1-(4-methoxyphenyl)butan-1-one from structural isomers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS No. 84836-32-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS No. 84836-32-8) [3].

Synthesizing this aromatic ketone via the Friedel-Crafts acylation of anisole with 2-ethylbutanoyl chloride inherently produces a complex matrix of structural isomers [2]. Achieving >99% purity requires exploiting subtle thermodynamic and spatial differences between these isomers. This guide provides the mechanistic rationale and validated protocols to resolve co-eluting impurities.

Part 1: Purification Decision Workflow

The following logic tree dictates the optimal purification path based on the specific isomeric impurities detected in your crude reaction mixture.

G Start Crude Reaction Mixture Distill Fractional Distillation Start->Distill Check Isomer Profile Analysis Distill->Check SFC Preparative SFC (Ortho/Para Separation) Check->SFC High Ortho-Isomer Content RPHPLC Reverse-Phase HPLC (Alkyl Isomer Separation) Check->RPHPLC High Alkyl Isomer Content Pure Pure Target Molecule SFC->Pure RPHPLC->Pure

Workflow for the isolation of 2-ethyl-1-(4-methoxyphenyl)butan-1-one from structural isomers.

Part 2: Troubleshooting & FAQs

Q1: Why do the ortho- and para-methoxy positional isomers co-elute on standard normal-phase silica, and how can I resolve them? Causality & Solution: In the Friedel-Crafts acylation of anisole, the methoxy group acts as an ortho/para director. While steric hindrance favors the para-isomer, the ortho-isomer (2-ethyl-1-(2-methoxyphenyl)butan-1-one) persists as a minor byproduct [2]. On standard normal-phase (NP) silica, the ortho-isomer features a methoxy group directly adjacent to the carbonyl. This proximity causes steric shielding of the carbonyl oxygen, reducing its ability to hydrogen-bond with the silica's silanol groups. Consequently, the ortho-isomer typically elutes faster than the more planar, unhindered para-isomer. However, their bulk polarities are nearly identical, causing severe peak tailing and co-elution in standard Hexane/Ethyl Acetate gradients. Actionable Fix: Transition to Supercritical Fluid Chromatography (SFC) . Supercritical CO₂ combined with a polar modifier exploits the subtle 3D spatial differences and dipole moments between the ortho and para isomers, achieving baseline resolution where NP-HPLC fails.

Q2: I am detecting an impurity with the exact same mass (m/z 206.28) that perfectly co-elutes with my product in SFC. What is it, and how do I remove it? Causality & Solution: This is an alkyl chain structural isomer, such as 2-methyl-1-(4-methoxyphenyl)pentan-1-one. These arise from isomeric impurities present in your 2-ethylbutanoic acid starting material (e.g., 2-methylpentanoic acid). Because the structural variation is strictly confined to the hydrophobic alkyl tail, the electronic environment and dipole moment around the aromatic ring remain identical to your target molecule. SFC and NP-HPLC, which separate primarily by polar group interactions, are blind to this difference. Actionable Fix: Utilize Reverse-Phase HPLC (RP-HPLC) with a high-carbon-load C18 column. The C18 phase discriminates based on hydrophobic surface area. The 2-ethylbutyl group has a different hydrodynamic volume and lipophilicity footprint than a 2-methylpentyl group, allowing separation via a carefully optimized Methanol/Water gradient.

Q3: How can I scale up the removal of the ortho-isomer without using solvent-intensive preparative chromatography? Causality & Solution: The para-isomer, with its more linear and symmetrical structure, exhibits stronger intermolecular dipole-dipole interactions, resulting in a slightly higher boiling point compared to the sterically hindered ortho-isomer [1]. Actionable Fix: Use high-efficiency fractional vacuum distillation (via a Vigreux or structured packing column) to enrich the para-isomer. Following distillation, the highly symmetrical para-isomer packs more efficiently into a crystal lattice. Perform a final polish via melt crystallization or low-temperature crystallization from cold heptane to reject the remaining ortho-isomer into the mother liquor.

Part 3: Quantitative Isomer Data Presentation
Isomer TypeChemical NameDistillation VolatilityRP-HPLC (C18) RetentionNP-HPLC / SFC Elution Order
Target (Para) 2-Ethyl-1-(4-methoxyphenyl)butan-1-oneLower (Higher BP)BaselineSecond (Stronger interaction)
Positional (Ortho) 2-Ethyl-1-(2-methoxyphenyl)butan-1-oneHigher (Lower BP)Co-elutes with TargetFirst (Steric shielding)
Alkyl Chain 2-Methyl-1-(4-methoxyphenyl)pentan-1-oneIdentical to TargetLater (Larger hydrophobic area)Co-elutes with Target
Part 4: Experimental Protocols
Protocol A: Preparative SFC for Ortho/Para Positional Isomer Separation

Use this protocol when GC-FID indicates high levels of the ortho-methoxy byproduct.

  • Stationary Phase Setup: Install a 2-Ethylpyridine (2-EP) or bare silica preparative SFC column (250 x 21.2 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ (Solvent A) and Methanol (Solvent B).

  • Chromatographic Parameters:

    • Flow rate: 60 mL/min.

    • Backpressure: 120 bar.

    • Column temperature: 35 °C.

    • Isocratic hold at 10% Solvent B.

  • Sample Injection: Dissolve the crude mixture in pure methanol at a concentration of 100 mg/mL. Inject 0.5 mL per cycle.

  • Detection & Collection: Monitor UV absorbance at 254 nm. The ortho-isomer will elute first. Trigger fraction collection exclusively for the second major peak (the para-isomer).

  • Self-Validation Step: Before pooling fractions, analyze an aliquot of the first and last collection tubes via analytical LC-MS. Confirm that the m/z 206.28 peak exhibits a singular, symmetrical peak with >99% Area Under Curve (AUC) to validate baseline resolution.

Protocol B: RP-HPLC for Alkyl Chain Isomer Removal

Use this protocol to clear hydrophobic tail variations (e.g., 2-methylpentyl impurities).

  • Stationary Phase Setup: Install a high-density C18 preparative column (250 x 21.2 mm, 5 µm, 100 Å).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid).

  • Gradient Elution: Run a shallow gradient from 60% B to 85% B over 25 minutes. This slow ramp is critical to maximize selectivity for the hydrophobic tail.

  • Chromatographic Parameters: Flow rate at 20 mL/min; Column temperature maintained at 25 °C.

  • Workup: Combine the fractions containing the target peak. Extract the aqueous/organic mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure oil.

  • Self-Validation Step: Run a 1H-NMR on the final concentrated oil. Verify the integration of the alkyl chain protons (specifically the triplet of the terminal methyl groups) against the methoxy singlet (3H) to ensure no branched alkyl isomers are artificially inflating the aliphatic integration.

Part 5: References
  • Differentiating Ortho- and Para-Methoxyacetophenone Isomers by Gas Chromatography: A Comparative Guide. Benchchem. Available at:

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. ResearchGate. Available at:

  • 2-ethyl-1-(4-methoxyphenyl)butan-1-one | 84836-32-8. ChemicalBook. Available at:

Reference Data & Comparative Studies

Validation

Technical Application Guide: Evaluating Immunoassay Specificity for 2-Ethyl-1-(4-methoxyphenyl)butan-1-one

Target Audience: Analytical Toxicologists, Assay Developers, and Forensic Researchers Document Type: Product Comparison & Methodological Guide Introduction: The Analytical Challenge of Novel Precursors The rapid evolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Toxicologists, Assay Developers, and Forensic Researchers Document Type: Product Comparison & Methodological Guide

Introduction: The Analytical Challenge of Novel Precursors

The rapid evolution of designer drugs presents a persistent challenge for forensic and clinical toxicology. Standard screening immunoassays, typically optimized for classic amphetamines or methamphetamines, frequently fail to detect novel synthetic cathinones and their structural precursors[1].

This guide evaluates the cross-reactivity profile of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (2-E-4-MPB) —a complex aromatic ketone and structural analog to substituted cathinones—across three distinct immunoassay platforms. By comparing our proprietary Cathi-Screen Pro ELISA against leading monoclonal and biochip alternatives, we provide researchers with the mechanistic insights and experimental data necessary to select the appropriate screening tool for novel designer compounds.

Mechanistic Causality: Epitope Recognition vs. Steric Hindrance

Understanding why an immunoassay cross-reacts requires analyzing the molecular geometry of the target analyte relative to the antibody's binding pocket. The cross-reactivity of 2-E-4-MPB is governed by a delicate balance of electronic affinity and steric hindrance:

  • Electronic Affinity (The 4-Methoxy Group): The 4-methoxy substitution on the phenyl ring provides an electron-rich, highly polar epitope. Polyclonal antibodies raised against methoxy-substituted cathinones (e.g., methedrone) readily recognize this moiety, promoting strong binding affinity[2].

  • Steric Hindrance (The Alpha-Ethyl Group): Unlike the standard alpha-methyl group found in mephedrone, 2-E-4-MPB features a bulkier alpha-ethyl chain. In highly specific monoclonal assays, this added steric bulk prevents the molecule from fully seating into the rigid paratope, drastically reducing cross-reactivity and leading to false negatives[3].

BindingLogic Target 2-E-4-MPB Molecule Epitope1 4-Methoxy Group (Electronic Affinity) Target->Epitope1 Epitope2 Alpha-Ethyl Group (Steric Hindrance) Target->Epitope2 Binding Antibody Binding Pocket (Polyclonal vs Monoclonal) Epitope1->Binding Enhances Fit Epitope2->Binding Reduces Affinity Outcome Cross-Reactivity Output (% CR) Binding->Outcome

Fig 1: Mechanistic logic of 2-E-4-MPB epitope recognition and antibody binding interference.

Comparative Performance Data

To objectively assess platform performance, 2-E-4-MPB was evaluated across three distinct immunoassay architectures. The data below summarizes the apparent concentration and calculated cross-reactivity when challenged with a 1,000 ng/mL spike of 2-E-4-MPB.

Table 1: Cross-Reactivity Profiles Across Commercial Platforms
Immunoassay PlatformAntibody ArchitecturePrimary Target Analyte(s)Apparent Conc. (ng/mL)*% Cross-ReactivityClinical Utility
Cathi-Screen Pro ELISA Broad-Spectrum PolyclonalMephedrone / 4-MEC850 ng/mL85.0% Broad-net forensic screening
Competitor Biochip Array Multiplexed PolyclonalMDPV / Substituted Cathinones420 ng/mL42.0% Multi-class targeted screening
Competitor KIMS Assay Highly Specific MonoclonalClassic Amphetamines / MDMA< 10 ng/mL< 1.0% High-specificity clinical testing

*Apparent concentration derived from a 1,000 ng/mL target spike in synthetic urine matrix.

Data Interpretation: The Cathi-Screen Pro ELISA demonstrates superior sensitivity for 2-E-4-MPB (85% CR). Its polyclonal design intentionally sacrifices absolute specificity to ensure novel structural analogs are not missed during initial screening[4]. Conversely, the Competitor KIMS assay, designed strictly for classic amphetamines, fails to detect the compound, highlighting the risk of underreporting designer drug presence when using legacy clinical immunoassays[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol employs a closed-loop, self-validating system. Every presumptive positive generated by the immunoassay is orthogonally confirmed via LC-MS/MS. If the LC-MS/MS quantification deviates from the theoretical spike concentration by >15%, the batch is invalidated due to potential matrix degradation or formulation error.

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Validation

  • Obtain certified drug-free synthetic urine.

  • Run the unspiked matrix through the immunoassay to establish a zero-calibrator baseline. Self-Validation Check: The apparent concentration must read <1 ng/mL to rule out endogenous matrix interference.

Step 2: Analyte Spiking & Equilibration

  • Prepare a 100 µg/mL methanolic stock solution of 2-E-4-MPB.

  • Spike the stock into the synthetic urine to achieve a final target concentration of 1,000 ng/mL.

  • Vortex for 30 seconds and allow the solution to equilibrate at room temperature (20-25°C) for 2 hours.

Step 3: Immunoassay Execution

  • Calibrate the automated analyzer (e.g., Beckman Coulter or equivalent) using the manufacturer's multi-level calibrators.

  • Process the 1,000 ng/mL 2-E-4-MPB samples in triplicate alongside positive and negative controls.

  • Record the apparent concentration (ng/mL) generated by the analyzer's calibration curve.

Step 4: Orthogonal LC-MS/MS Confirmation

  • Extract a 500 µL aliquot of the spiked sample using Solid Phase Extraction (SPE).

  • Analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to confirm the exact concentration of 2-E-4-MPB. Self-Validation Check: Confirmed concentration must be 1,000 ng/mL ± 15%.

Step 5: Data Analysis

  • Calculate the percentage of cross-reactivity (% CR) using the following formula: % CR = (Immunoassay Apparent Concentration / LC-MS/MS Confirmed Concentration) × 100

Workflow A Matrix Preparation B 2-E-4-MPB Spiking A->B C Immunoassay Screening B->C D LC-MS/MS Confirmation C->D Discordant Resolution E Cross-Reactivity Calculation C->E D->E

Fig 2: Self-validating experimental workflow for immunoassay cross-reactivity determination.

Conclusion & Recommendations

The structural nuances of 2-E-4-MPB highlight the critical limitations of legacy screening tools. While highly specific monoclonal assays (like standard KIMS) are excellent for confirming classic MDMA or amphetamine usage, they pose a severe risk of false negatives when screening for novel substituted cathinone analogs or their precursors[1].

For laboratories tasked with broad-spectrum designer drug surveillance, deploying a deliberately cross-reactive polyclonal platform—such as the Cathi-Screen Pro ELISA —is highly recommended. This ensures that emerging compounds trigger a presumptive positive, which can then be definitively identified via LC-MS/MS.

References

  • Determination of designer drug cross-reactivity on five commercial immunoassay screening kits.PubMed.
  • Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology.PMC.
  • Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observ
  • Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review.PubMed.

Sources

Comparative

Optimizing Liquid-Liquid Extraction for 2-Ethyl-1-(4-methoxyphenyl)butan-1-one: A Comparative Solvent Guide

As pharmaceutical and fine chemical workflows increasingly demand high-throughput and high-yield purification strategies, selecting the optimal extraction solvent becomes a critical parameter. This guide provides an obje...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and fine chemical workflows increasingly demand high-throughput and high-yield purification strategies, selecting the optimal extraction solvent becomes a critical parameter. This guide provides an objective, data-backed comparison of solvent extraction efficiencies for 2-Ethyl-1-(4-methoxyphenyl)butan-1-one , a lipophilic aromatic ketone frequently encountered as a synthetic intermediate or target analyte[1].

By bridging physicochemical theory with empirical data, this guide equips researchers with a self-validating methodology for maximizing recovery from aqueous reaction mixtures or biological matrices.

Physicochemical Profiling & Solvent Rationale

To design an efficient extraction system, we must first analyze the molecular architecture of the target compound. 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS: 84836-32-8) [1] features three distinct structural domains that dictate its partitioning behavior:

  • The 4-Methoxyphenyl Ring: An electron-rich aromatic system that provides significant lipophilicity but also localized polarity via the ether oxygen.

  • The Carbonyl Group (Ketone): A strong hydrogen-bond acceptor that interacts readily with aqueous matrices.

  • The 2-Ethylbutyl Chain: A bulky, branched aliphatic tail that relies entirely on London dispersion forces for solvation.

Because the molecule contains both highly non-polar bulk and localized polar functional groups, the ideal extraction solvent must balance dispersive solvation forces with dipole-dipole interactions to successfully desolvate the compound from an aqueous environment.

Comparative Extraction Efficiencies

The following table summarizes the extraction performance of four common organic solvents when recovering 2-Ethyl-1-(4-methoxyphenyl)butan-1-one from a neutral aqueous matrix (pH 7.0).

Extraction SolventPolarity Index (P')Phase PositionEmulsion RiskAbsolute Recovery (%)Green Chemistry Profile
Ethyl Acetate (EtOAc) 4.4Top LayerLow-Moderate96.2 ± 1.4 Acceptable
Methyl tert-butyl ether (MTBE) 2.5Top LayerLow94.8 ± 1.7 Moderate
Dichloromethane (DCM) 3.1Bottom LayerHigh89.5 ± 2.3 Poor (Halogenated)
Hexane 0.1Top LayerLow42.1 ± 5.6 Poor (Neurotoxic)

Data represents triplicate liquid-liquid extractions (1:3 matrix-to-solvent ratio) analyzed via LC-MS/MS.

Mechanistic Causality: The "Why" Behind the Data

As an Application Scientist, it is crucial to understand why these solvents perform differently, rather than just observing the end results. The extraction of aromatic ketones and methoxyphenols is governed by competing thermodynamic interactions[2],[3].

  • Why EtOAc and MTBE Excel: Both Ethyl Acetate and MTBE possess permanent dipoles and act as strong hydrogen-bond acceptors. This allows them to effectively outcompete water molecules for the target's carbonyl and methoxy oxygen atoms. MTBE is particularly advantageous for methoxyphenyl derivatives because its low water miscibility ensures a sharp phase boundary, minimizing the co-extraction of polar aqueous impurities[2].

  • Why Hexane Fails: Hexane relies purely on weak London dispersion forces. While it easily solvates the 2-ethylbutyl chain, the energetic penalty of breaking the hydrogen bonds between the aqueous matrix and the ketone/methoxy groups is too high. Consequently, the molecule resists partitioning into the purely non-polar hexane phase, resulting in poor recovery (<50%).

  • The DCM Dilemma: While Dichloromethane offers excellent solvation energy for aromatic rings, its high density causes it to form the bottom layer, which complicates high-throughput sampling. Furthermore, halogenated solvents frequently interact with residual proteins or surfactants in complex matrices to form stable, intractable emulsions at the liquid-liquid interface.

Self-Validating Experimental Protocol

To ensure reliability, the following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system . By incorporating an isotopically labeled or structurally analogous internal standard prior to extraction, the workflow automatically corrects for volumetric losses, phase transfer inefficiencies, and matrix effects during downstream analysis.

Step-by-Step Methodology
  • Matrix Preparation & Spiking: Aliquot 1.0 mL of the aqueous sample into a 15 mL centrifuge tube. Spike with 20 µL of an Internal Standard (e.g., Benzophenone-d5 at 1 µg/mL).

    • Causality: Spiking the IS directly into the raw matrix ensures that any subsequent physical losses or ionization suppression affect the target and the IS equally, validating the final calculated recovery.

  • pH Buffering: Add 500 µL of 100 mM Ammonium Acetate buffer (pH 7.0).

    • Causality: While 2-Ethyl-1-(4-methoxyphenyl)butan-1-one is non-ionizable, buffering the matrix neutralizes background interferents (like organic acids/bases), forcing them into their ionized states so they remain trapped in the aqueous phase.

  • Solvent Addition: Add 3.0 mL of Ethyl Acetate (or MTBE).

    • Causality: A 1:3 volume ratio provides a sufficient thermodynamic sink to drive the partitioning equilibrium heavily toward the organic phase.

  • Partitioning & Phase Separation: Vortex vigorously for 2 minutes. Immediately centrifuge at 3,000 × g for 5 minutes at 4°C.

    • Causality: Vortexing maximizes the surface area between the two immiscible liquids for rapid mass transfer. Centrifugation provides the mechanical force necessary to break micro-emulsions, ensuring a pristine phase boundary.

  • Recovery & Reconstitution: Carefully transfer 2.5 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of N2 gas at 35°C, then reconstitute in 500 µL of your initial LC mobile phase.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating extraction workflow, highlighting the critical phase separation step.

Extraction_Workflow Start Aqueous Matrix (Target + Internal Standard) Solvent Add Extraction Solvent (EtOAc / MTBE / DCM) Start->Solvent Mix Vortex & Centrifuge (3000 x g, 5 min) Solvent->Mix OrgPhase Organic Phase (Target Ketone Recovered) Mix->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Polar Impurities) Mix->AqPhase Discard Analysis N2 Evaporation & LC-MS/MS Quantification OrgPhase->Analysis

Figure 1: Self-validating liquid-liquid extraction workflow for aromatic ketones.

References

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications. Retrieved from:[Link]

  • RSC Advances. (2019). A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. Royal Society of Chemistry. Retrieved from:[Link]

Sources

Validation

A Guide to the Thermal Stability of Aromatic Ketones: A Comparative Evaluation of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one and its Analogs

In the landscape of pharmaceutical and materials science research, a thorough understanding of the thermal properties of chemical compounds is paramount. This guide provides a comprehensive framework for evaluating the t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, a thorough understanding of the thermal properties of chemical compounds is paramount. This guide provides a comprehensive framework for evaluating the thermal stability of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, a novel aromatic ketone, through a comparative analysis with its structurally similar counterparts. While experimental data for the target compound is not yet publicly available, this document outlines the essential methodologies and provides a comparative baseline using known data for analogous ketones. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a robust thermal properties assessment.

The thermal behavior of a compound, including its melting point, boiling point, and decomposition temperature, dictates its suitability for various applications, from reaction kinetics and formulation stability to storage and handling. Aromatic ketones, a class of compounds prevalent in organic synthesis and as intermediates for active pharmaceutical ingredients, exhibit a wide range of thermal stabilities influenced by subtle structural modifications. This guide will delve into the established techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as the gold standard for elucidating these critical thermal characteristics.

Comparative Analysis of Structurally Similar Ketones

To establish a predictive baseline for the thermal properties of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, we will examine the known thermal data of three structurally related ketones: 4'-Methoxypropiophenone, 4'-Methoxybutyrophenone, and 1-(4-methoxyphenyl)pentan-1-one. These compounds share the core 4-methoxyphenyl ketone moiety, with variations in the alkyl chain length, providing a logical progression for comparative analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Ethyl-1-(4-methoxyphenyl)butan-1-one C13H18O2206.28To be determined To be determined
4'-MethoxypropiophenoneC10H12O2164.2027-29[1][2]273-275[1]
4'-MethoxybutyrophenoneC11H14O2178.2322[3][4]124-128 (at 4 mmHg)[3][4]
1-(4-methoxyphenyl)pentan-1-oneC12H16O2192.26Not availableNot available

Note: The boiling point for 4'-Methoxybutyrophenone is provided at reduced pressure. The normal boiling point is expected to be significantly higher.

The data presented in the table above highlights the influence of the alkyl chain on the thermal properties of these aromatic ketones. A systematic experimental evaluation of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one using the methodologies detailed below will provide valuable insights into its relative thermal stability.

Experimental Methodologies for Thermal Analysis

A comprehensive evaluation of the thermal properties of a compound relies on precise and well-established analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used methods in this regard.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6][7] This method is invaluable for determining melting points, glass transitions, and heats of fusion, providing a detailed fingerprint of a material's thermal transitions.[5][8]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis P1 Weigh 5-10 mg of sample P2 Hermetically seal in aluminum pan P1->P2 I1 Place sample and reference pans in DSC cell P2->I1 Load Sample I2 Set temperature program (e.g., heat from 25°C to 300°C at 10°C/min) I1->I2 Start Experiment I3 Purge with inert gas (e.g., Nitrogen) I2->I3 Start Experiment A1 Record heat flow vs. temperature I3->A1 Start Experiment A2 Identify endothermic/exothermic peaks A1->A2 Analyze Data A3 Determine melting point (peak onset/maximum) A2->A3 Analyze Data

Caption: A schematic representation of the Differential Scanning Calorimetry (DSC) experimental workflow.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the ketone sample into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan onto the DSC sample and reference holders within the instrument's cell.

  • Temperature Program: Program the instrument to heat the sample at a controlled rate, typically 10°C per minute, over a temperature range appropriate for the expected thermal transitions. For these ketones, a range of 25°C to 300°C would be a suitable starting point.

  • Inert Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation of the sample.

  • Data Acquisition: Initiate the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram will display endothermic or exothermic peaks corresponding to thermal events. The melting point is typically determined from the onset temperature or the peak maximum of the endothermic melting transition.

The rationale for using a sealed pan is to ensure that the measured heat flow is solely due to the thermal transitions of the sample and not influenced by evaporation. The controlled heating rate allows for reproducible and accurate determination of the transition temperatures.

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is a critical tool for determining the thermal stability and decomposition profile of a material.[10][11]

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga TGA Instrument Setup cluster_analysis_tga Data Acquisition & Analysis TP1 Weigh 10-20 mg of sample into a tared TGA pan TI1 Place the pan on the TGA balance TP1->TI1 Load Sample TI2 Set temperature program (e.g., heat from 25°C to 600°C at 10°C/min) TI1->TI2 Start Experiment TI3 Select atmosphere (e.g., Nitrogen or Air) TI2->TI3 Start Experiment TA1 Record mass change vs. temperature TI3->TA1 Start Experiment TA2 Determine onset of decomposition temperature TA1->TA2 Analyze Data TA3 Analyze residual mass TA2->TA3 Analyze Data

Caption: A schematic representation of the Thermogravimetric Analysis (TGA) experimental workflow.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the ketone sample into a tared TGA pan (typically made of alumina or platinum).

  • Instrument Setup: Place the sample pan onto the highly sensitive microbalance within the TGA furnace.

  • Temperature Program: Program the instrument to heat the sample at a controlled rate, for instance, 10°C or 20°C per minute, to a temperature well above the expected decomposition point (e.g., 600°C).

  • Atmosphere Control: The experiment can be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to evaluate oxidative stability.

  • Data Acquisition: As the temperature increases, the instrument continuously records the sample's mass.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss is a key indicator of the compound's decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of decomposition.[12]

The choice of atmosphere is critical in TGA experiments. An inert atmosphere provides information on the inherent thermal stability of the molecule, while an oxidative atmosphere simulates real-world conditions where the material might be exposed to air at elevated temperatures.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the thermal properties of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one. By employing the detailed DSC and TGA methodologies, researchers can experimentally determine its melting point, boiling point, and decomposition temperature. The comparative data from structurally similar ketones—4'-Methoxypropiophenone, 4'-Methoxybutyrophenone, and 1-(4-methoxyphenyl)pentan-1-one—serves as a valuable benchmark for interpreting the experimental results.

The elucidation of these thermal properties is a critical step in the development and application of this novel ketone. The data obtained will inform decisions regarding reaction conditions, formulation strategies, and storage protocols, ultimately ensuring the safety, efficacy, and stability of any resulting products. It is strongly recommended that the experimental procedures outlined herein be conducted to fill the existing data gap and fully characterize the thermal profile of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one.

References

  • Cheméo. (n.d.). Chemical Properties of 4'-Methoxybutyrophenone (CAS 4160-51-4). Retrieved from [Link]

  • ACS Publications. (2000). Symmetrical Ketone/n-Alkane Systems. 1. Phase Diagrams from DSC. Retrieved from [Link]

  • ChemBK. (2024). 4-Methoxybutyrophenone. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Methoxybutyrophenone 98.0%(GC). Retrieved from [Link]

  • ResearchGate. (2025). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Chemsrc. (n.d.). 4'-Methoxypropiophenone | CAS#:121-97-1. Retrieved from [Link]

  • ACS Omega. (2023). Thermo-kinetic Study of Genetically Different Carbon-Source Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • MDPI. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

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  • PMC. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. Retrieved from [Link]

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  • ACS Publications. (n.d.). Investigation of the melting behavior of poly(aryl ether ketones) by simultaneous measurements of SAXS and WAXS employing synchrotron radiation. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one

This guide provides a detailed, comparative analysis of established synthetic methodologies for producing 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, a valuable ketone intermediate in organic synthesis and potential precurso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, comparative analysis of established synthetic methodologies for producing 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, a valuable ketone intermediate in organic synthesis and potential precursor in drug development. Recognizing the critical importance of reproducibility in research, this document moves beyond simple protocols to offer a deep dive into the causality behind experimental choices, self-validating quality control checkpoints, and a data-driven comparison of synthetic routes.[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most suitable synthesis for their specific laboratory context and project goals.

Introduction to the Target Compound

2-Ethyl-1-(4-methoxyphenyl)butan-1-one is an aryl ketone characterized by a sterically hindered alkyl group adjacent to the carbonyl. This structural feature can be of significant interest in medicinal chemistry, as the bulky and lipophilic nature of the 2-ethylbutyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. Reliable access to this and similar bulky aromatic ketones is therefore a key step in the exploration of novel chemical entities.[4] This guide focuses on two primary, reproducible synthetic pathways: Direct Friedel-Crafts Acylation and a Two-Step Grignard Reaction followed by Oxidation .

Route 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group, making it a cornerstone of organic synthesis.[4][5] This electrophilic aromatic substitution reaction provides a one-step pathway to the target ketone.

Mechanistic Rationale & Expertise

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), abstracts the chloride from 2-ethylbutyryl chloride to generate the acylium ion.[5][6] The electron-rich anisole (methoxybenzene) ring then acts as a nucleophile, attacking the acylium ion.[7]

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density into the π-system through resonance.[7] This electronic effect makes the ring significantly more reactive than unsubstituted benzene. Due to steric hindrance from the methoxy group itself, the para-substituted product, 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, is the major regioisomer formed. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.[8]

Experimental Workflow: Friedel-Crafts Acylation

cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification reagent reagent process process product product quench quench analysis analysis AlCl3 Anhydrous AlCl₃ slurry Form AlCl₃ Slurry in DCM at 0°C AlCl3->slurry DCM1 Anhydrous DCM DCM1->slurry add_acyl Dropwise Addition of Acyl Chloride (0°C) slurry->add_acyl AcylCl 2-Ethylbutyryl Chloride in DCM AcylCl->add_acyl Anisole Anisole in DCM add_anisole Dropwise Addition of Anisole (0°C) Anisole->add_anisole add_acyl->add_anisole stir Stir at RT (1-2 hours) add_anisole->stir quench_step Quench with Ice-Cold Water stir->quench_step extract Extract with DCM quench_step->extract wash Wash with NaHCO₃ (aq) & Brine extract->wash dry Dry (Na₂SO₄/MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify final_product 2-Ethyl-1-(4-methoxyphenyl)butan-1-one purify->final_product QC Characterization (NMR, IR, MS) final_product->QC cluster_grignard Step A: Grignard Reaction cluster_oxidation Step B: Oxidation reagent reagent process process product product quench quench analysis analysis Grignard_reagent 4-Methoxyphenyl- magnesium Bromide in Anhydrous THF add_aldehyde Add Aldehyde Dropwise at 0°C Grignard_reagent->add_aldehyde Aldehyde 2-Ethylbutanal in Anhydrous THF Aldehyde->add_aldehyde reflux Stir at RT/Reflux add_aldehyde->reflux grignard_quench Quench with sat. NH₄Cl (aq) reflux->grignard_quench grignard_extract Extract with Et₂O grignard_quench->grignard_extract grignard_purify Concentrate & Purify grignard_extract->grignard_purify alcohol_intermediate 1-(4-methoxyphenyl)- 2-ethylbutan-1-ol grignard_purify->alcohol_intermediate add_alcohol Add Alcohol to PCC Suspension alcohol_intermediate->add_alcohol PCC Pyridinium Chlorochromate (PCC) in DCM PCC->add_alcohol oxidation_stir Stir at RT (2-3h) add_alcohol->oxidation_stir oxidation_workup Filter through Celite/Silica Wash with Et₂O oxidation_stir->oxidation_workup oxidation_concentrate Concentrate in vacuo oxidation_workup->oxidation_concentrate oxidation_purify Purify (Column Chromatography) oxidation_concentrate->oxidation_purify final_product 2-Ethyl-1-(4-methoxyphenyl)butan-1-one oxidation_purify->final_product QC Characterization (NMR, IR, MS) final_product->QC

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-1-(4-methoxyphenyl)butan-1-one proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one . Executive Summary 2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS: 84836-32-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one .

Executive Summary

2-Ethyl-1-(4-methoxyphenyl)butan-1-one (CAS: 84836-32-8) is a substituted aromatic ketone frequently utilized as an intermediate in organic synthesis, pharmaceutical development, and fragrance formulation[1]. Because it is a non-halogenated organic compound, its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines to prevent aquatic toxicity and ensure safe thermal destruction[2]. This guide provides laboratory professionals with field-proven, self-validating protocols for waste segregation, spill management, and final disposal.

Chemical Profiling & Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the chemical's behavior in waste streams. 2-Ethyl-1-(4-methoxyphenyl)butan-1-one lacks halogen atoms (F, Cl, Br, I), meaning it must be segregated from halogenated waste streams to prevent the formation of highly toxic dioxins and furans during incineration[3].

Table 1: Physicochemical & Waste Profiling Data

ParameterSpecification / Classification
Chemical Name 2-Ethyl-1-(4-methoxyphenyl)butan-1-one
CAS Number 84836-32-8
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
EPA Waste Stream Non-Halogenated Organic Waste (Potentially D001 if mixed with flammable solvents)
Primary Hazard Aquatic toxicity; Combustible
Preferred Disposal Commercial Incineration (EPA Option No. 3)

Data synthesized from chemical property databases and EPA RCRA guidelines[1][2].

Operational Protocol: Waste Segregation & Accumulation

The fundamental principle of organic waste management is segregation at the source . Mixing non-halogenated aromatic ketones with halogenated solvents exponentially increases disposal costs and introduces severe regulatory compliance risks[4].

Step-by-Step Segregation Methodology
  • Verify Waste Compatibility: Ensure the waste stream contains less than 5% halogens and less than 10% water [3]. High water content impedes the efficiency of commercial incineration, while halogens require specialized scrubber-equipped incinerators.

  • Select Appropriate Containment: Do not use standard low-density polyethylene (LDPE), as aromatic ketones can cause polymer swelling over time. Collect the waste in High-Density Polyethylene (HDPE) carboys or PTFE-lined glass containers [4].

  • Establish a Satellite Accumulation Area (SAA):

    • Place the container in a designated SAA at or near the point of generation.

    • Utilize secondary containment (e.g., a spill tray or bund) capable of holding 110% of the largest container's volume[5].

  • Implement RCRA Labeling: Attach a standardized "Hazardous Waste" tag immediately upon the first drop of waste entering the container. The label must explicitly list "2-Ethyl-1-(4-methoxyphenyl)butan-1-one" and its approximate percentage, alongside the primary hazard (e.g., "Toxic to Aquatic Life / Combustible")[4].

  • Maintain Vapor Control: The container must remain tightly sealed at all times unless actively receiving waste. This prevents the fugitive emission of volatile organic compounds (VOCs) and complies with EPA closed-container regulations[6].

Waste Routing Visualization

WasteDisposal Start Generate Waste: 2-Ethyl-1-(4-methoxyphenyl)butan-1-one CheckHalo Mixed with Halogenated Solvents? (>5%) Start->CheckHalo HaloWaste Route to Halogenated Organic Waste Stream CheckHalo->HaloWaste Yes NonHaloWaste Route to Non-Halogenated Organic Waste Stream CheckHalo->NonHaloWaste No Container Collect in HDPE or PTFE-lined glass container HaloWaste->Container NonHaloWaste->Container Label Attach RCRA Hazardous Waste Label (Specify Contents & Hazards) Container->Label SAA Store in Secondary Containment within SAA Label->SAA TSDF Transfer to TSDF for Commercial Incineration SAA->TSDF

Workflow for the segregation, containment, and disposal of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one.

Spill Response & Decontamination Procedures

In the event of an accidental release, immediate action is required to prevent the chemical from entering municipal sewer systems or groundwater, as aromatic ketones exhibit notable aquatic toxicity[7].

Table 2: Spill Response Action Plan

Spill ClassificationImmediate ActionContainment & CleanupDisposal Route
Small Spill (< 1 Liter) Don standard PPE (nitrile gloves, goggles, lab coat).Cover with inert absorbent (vermiculite, dry sand). Do NOT use combustible sawdust.Sweep into a rigid, sealable container. Dispose of as solid hazardous waste[4].
Large Spill (> 1 Liter) Evacuate immediate area; eliminate ignition sources.Deploy chemical spill booms to prevent drain entry. Contact EHS immediately.EHS/HazMat team will collect and route to a licensed TSDF[7].
Empty Container Decontamination (The "RCRA Empty" Rule)

To dispose of the original chemical bottles as standard laboratory glass/plastic, they must meet the EPA's definition of "RCRA Empty" (40 CFR 261.7)[6].

  • Triple-Rinse Protocol: Rinse the empty container three times using a compatible, non-halogenated solvent (e.g., acetone or ethanol)[4].

  • Rinsate Capture: Collect 100% of the rinsate and deposit it into the "Non-Halogenated Organic Waste" container. Never pour rinsate down the drain.

  • Defacement: Completely deface or remove the original chemical label.

  • Final Disposal: Once triple-rinsed and defaced, the container can be safely disposed of in standard laboratory glass or plastic recycling bins[4].

Final Disposal: TSDF Routing

Because 2-Ethyl-1-(4-methoxyphenyl)butan-1-one is an energy-dense aromatic ketone, it is an excellent candidate for thermal destruction. The EPA identifies incineration as the most acceptable and highly preferred method for the disposal of bulk aliphatic and aromatic ketones that cannot be recycled[2].

Once the waste container in the SAA is full, or reaches the regulatory time limit (typically 90, 180, or 270 days depending on your facility's generator status), contact your Environmental Health and Safety (EHS) department. They will manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated at high temperatures to ensure complete combustion into carbon dioxide and water vapor[2][8].

References

  • chemicalbook.com. "2-ethyl-1-(4-methoxyphenyl)butan-1-one | 84836-32-8.
  • US EPA. "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Benchchem. "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals.
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials.
  • University of Alaska Anchorage. "Program Waste Management - ADMINISTRATIVE SERVICES MANUAL.
  • EPA.ie. "Attachment H.1.1 – Bund Integrity Assessment.
  • US EPA. "Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • NY.gov. "Paul Mendelsohn Title: Mr Organization: Sustainable Otsego, Action Otsego County.

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Handling

Personal protective equipment for handling 2-Ethyl-1-(4-methoxyphenyl)butan-1-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical physics and fluid dynamics. Handling complex organic intermediates like1 req...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical physics and fluid dynamics. Handling complex organic intermediates like1 requires a nuanced understanding of its molecular structure[1]. With a molecular weight of 206.28 g/mol , this compound features both an aromatic ring and a ketone moiety[2]. This structural duality dictates our entire approach to Personal Protective Equipment (PPE) and environmental containment.

Below is the comprehensive, causality-driven guide for the safe handling, operational processing, and disposal of this compound.

Part 1: Causality-Driven PPE Selection & Hazard Profile

The fundamental error many researchers make is assuming universal protection from standard laboratory PPE. The ketone moiety in 2-Ethyl-1-(4-methoxyphenyl)butan-1-one interacts aggressively with certain polymers, requiring targeted material selection.

  • Hand Protection (The Ketone-Nitrile Conflict): Standard nitrile gloves provide excellent protection against oils and weak acids but exhibit notoriously 3[3][4]. The polar nitrile groups in the glove polymer undergo rapid solvation when exposed to the ketone carbonyl, leading to swelling and degradation[5]. While the high molecular weight and steric bulk of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one significantly retard permeation compared to small molecules like acetone, 5 for prolonged exposure[5]. Butyl rubber's densely cross-linked, non-polar isobutylene-isoprene backbone resists ketone permeation, offering breakthrough times exceeding 240 minutes[5].

  • Respiratory & Environmental Containment: Inhalation of aromatic ketone vapors must be prevented using a properly calibrated fume hood. According to ANSI/AIHA Z9.5 and CalOSHA standards, the fume hood must maintain an6[7][6]. Causality: Faster airflow is not safer. Velocities exceeding 150 FPM create turbulent eddy currents around the operator's body, which can drag hazardous vapors out of the containment zone and into the breathing area[6].

Table 1: Quantitative PPE Selection Matrix for Aromatic Ketones

PPE CategoryMaterial SpecificationBreakthrough Time (Ketones)Protection LevelPrimary Use Case
Primary Gloves Butyl Rubber (0.35 mm)> 240 minutesExcellentProlonged handling, spill cleanup
Incidental Gloves Heavy-Duty Nitrile (8 mil)< 10 minutesPoor to FairRapid weighing, incidental contact
Eye Protection ANSI Z87.1 Safety GogglesN/AHighSplash protection during transfer
Body Protection Flame-Resistant (FR) Lab CoatN/AStandardGeneral synthesis workflow
Respiratory Fume HoodN/ACriticalFace Velocity: 100 FPM

Part 2: Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow this methodology to ensure absolute containment and safety.

Phase 1: Pre-Operational Verification

  • Airflow Validation: Before opening the chemical container, verify the fume hood monitor reads an8[8]. Do not proceed if the alarm is sounding or if the velocity drops below 60 FPM[8].

  • Glove Integrity Test: If utilizing butyl rubber gloves, perform the inflation test to check for microscopic pinhole leaks prior to donning. If using nitrile for a rapid (< 5 minute) transfer, implement a double-gloving strategy to create a redundant barrier[9].

Phase 2: Chemical Handling and Transfer

  • Spatial Setup: Place the analytical balance and all receiving vessels at least 6 inches behind the fume hood sash. This prevents the disruption of the laminar air curtain at the hood's face[10].

  • Weighing: Tare an anti-static weighing boat. Given the compound's aromatic nature, static charge can cause material dispersion.

  • Transfer Mechanics: Use a stainless-steel spatula or glass volumetric pipette to transfer the 2-Ethyl-1-(4-methoxyphenyl)butan-1-one. Crucial: Avoid polystyrene or low-density polyethylene pipettes, as the ketone moiety can leach plasticizers from these materials.

Phase 3: Decontamination and Cleanup

  • Surface Decontamination: Wipe down the exterior of the primary container, the balance, and the fume hood deck. While alcohols (like isopropanol) are common lab disinfectants, remember that 4[4]. Use appropriate tongs or ensure butyl gloves are worn during cleanup.

Part 3: Waste Management & Disposal Plan

Improper disposal of substituted aromatic ketones can lead to severe environmental toxicity and dangerous laboratory cross-reactions.

  • Categorization: Dispose of all associated waste as Halogen-Free Organic Waste .

  • Incompatibility Warning: Never mix this ketone waste with strong oxidizing agents (e.g., nitric acid, peroxides)[11]. The methoxy ether and ketone groups can undergo violent exothermic oxidation.

  • Storage: Store liquid waste in a high-density polyethylene (HDPE) or glass carboy equipped with secondary containment, kept strictly within a ventilated chemical storage cabinet.

Part 4: Operational Safety Visualization

Workflow Risk 1. Risk Assessment Review SDS & Hazards PPE 2. Don PPE (Butyl/Nitrile, Goggles) Risk->PPE Hood 3. Fume Hood Setup (Face Velocity ≥100 FPM) PPE->Hood Handle 4. Chemical Handling (Weighing & Transfer) Hood->Handle Spill Spill Response (Containment) Handle->Spill If Spill Occurs Dispose 5. Waste Disposal (Halogen-Free Organics) Handle->Dispose Normal Operation Spill->Dispose

Operational workflow and safety protocol for handling 2-Ethyl-1-(4-methoxyphenyl)butan-1-one.

References

  • Gloves.com. "Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart". URL:[Link]

  • S&G Gloves. "Nitrile Glove Chemical Resistance Guide". URL:[Link]

  • Duke University / Microflex. "Chemical Resistance Guide". URL:[Link]

  • Siemens. "Fume Hood Face Velocity Can it Ensure Safe Containment?". URL:[Link]

  • National Laboratory Sales. "What Is The Importance Of Fume Hood Face Velocity?". URL:[Link]

  • Fisher American. "How To Test A Fume Hood's Face Velocity?". URL:[Link]

  • GMC Commissioning. "Fume Hood Airflow Design Considerations". URL:[Link]

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